The mitogen-activated protein kinase/ extracellular signal-regulated kinase (MAPK/ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, represents a fundamental intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating critical cellular processes including proliferation, differentiation, survival, and apoptosis. This pathway operates through a sequential kinase cascade where each component phosphorylates and activates the next downstream target. The canonical pathway initiation occurs when extracellular growth factors (e.g., EGF) bind to receptor tyrosine kinases (e.g., EGFR), leading to receptor dimerization and autophosphorylation. The adaptor protein GRB2 then recruits the guanine nucleotide exchange factor SOS to the membrane, facilitating Ras activation through GDP/GTP exchange. Activated GTP-bound Ras recruits and activates Raf kinases (MAPKKK), which subsequently phosphorylate and activate MEK1/2 (MAPKK). MEK1/2 then dually phosphorylates ERK1/2 (MAPK) on threonine and tyrosine residues, resulting in its full activation. Phosphorylated ERK translocates to the nucleus where it phosphorylates numerous transcription factors (e.g., c-Myc, c-Fos, CREB) that modulate gene expression programs driving cell cycle progression from G1 to S phase through regulation of cyclin D-Cdk4/6 complexes and retinoblastoma protein (Rb) phosphorylation [1].
Dysregulation of the MAPK/ERK pathway is a hallmark of many pathological conditions, particularly cancers and developmental disorders known as RASopathies. Gain-of-function mutations in genes encoding pathway components (e.g., Ras, B-Raf) or loss-of-function mutations in negative regulators (e.g., neurofibromin in NF1) result in constitutive pathway activation, leading to uncontrolled cell proliferation and tumorigenesis. The critical role of this pathway in oncogenesis has made it an attractive therapeutic target, leading to the development of specific inhibitors targeting various nodes along the cascade, with MEK inhibition emerging as a particularly promising strategy due to MEK's unique position as the direct activator of ERK [1] [2].
This compound (AZD6244, ARRY-142886) is a potent, selective, ATP-noncompetitive inhibitor of MEK1/2 that binds to an allosteric site adjacent to the ATP-binding pocket, inducing conformational changes that lock the enzyme in a catalytically inactive state. This specific binding prevents RAF-mediated phosphorylation and activation of MEK1/2, thereby inhibiting subsequent phosphorylation and activation of downstream ERK1/2. By targeting this central node in the MAPK/ERK pathway, this compound effectively abrogates the transmission of proliferative and survival signals to the nucleus, resulting in cell cycle arrest and apoptosis in susceptible cells [2] [3].
The molecular basis of this compound's action involves its interaction with a unique allosteric pocket on the N-terminal domain of MEK1/2. Structural analyses reveal that this compound binding stabilizes MEK in a closed, inactive conformation that cannot be phosphorylated or activated by upstream RAF kinases. This mechanism is particularly advantageous therapeutically as it enhances specificity and reduces off-target effects compared to ATP-competitive inhibitors. This compound demonstrates potent inhibition of MEK1/2 enzymatic activity with an IC50 of 14.1 nM in enzymatic assays, while showing no significant activity against a broad panel of other kinases at concentrations up to 10 μM, confirming its exceptional selectivity [3].
The functional consequences of MEK inhibition by this compound include G1-S cell cycle arrest through downregulation of cyclin D1 expression and upregulation of p27, coupled with induction of apoptosis through both intrinsic and extrinsic pathways. The antiproliferative effects of this compound are most pronounced in cancer cells harboring mutations that hyperactivate the MAPK pathway, particularly those with B-Raf V600E mutations and specific K- or N-Ras mutations, where IC50 values for growth inhibition are typically <1 μM. In contrast, cells with wild-type B-Raf and Ras generally show minimal response even at much higher concentrations (>50 μM), highlighting the importance of molecular context for therapeutic efficacy [4] [3].
Table 1: Key Molecular and Pharmacodynamic Properties of this compound
| Property | Description | Experimental Evidence |
|---|---|---|
| Primary Target | MEK1/2 (MAPKK) | In vitro kinase assay IC50 = 14.1 ± 0.79 nM [3] |
| Mechanism | Allosteric, ATP-noncompetitive inhibition | Structural studies showing binding adjacent to ATP pocket [3] |
| Specificity | >700-fold selective versus other kinases | No significant inhibition of other kinases at 10 μM [3] |
| Downstream Effect | Inhibition of ERK1/2 phosphorylation | Reduced p-ERK in cell lines (IC50 ~14 nM) and patient biopsies [4] [5] |
| Cellular Effects | G1-S cell cycle arrest, apoptosis | Cyclin D1 downregulation, p27 upregulation, caspase activation [4] [3] |
| Context Dependence | Enhanced efficacy in B-Raf/Ras mutant cells | IC50 <1 μM in B-Raf mutant vs >50 μM in wild-type cells [3] |
This compound demonstrates predictable pharmacokinetic properties characterized by rapid oral absorption, extensive tissue distribution, and predominantly hepatic metabolism. Following oral administration in the fasted state, this compound is rapidly absorbed with a time to maximum concentration (Tmax) of 1-2 hours. The absolute bioavailability of the capsule formulation relative to the free-base suspension is approximately 263%, contributing to its selection for clinical development. This compound exhibits dose-proportional increases in exposure across the therapeutic range (25-100 mg), with a mean terminal elimination half-life of approximately 7.5 hours for both this compound and its active metabolite N-desmethyl this compound, supporting twice-daily dosing to maintain target suppression [2] [3].
Food significantly impacts this compound absorption, with high-fat meals decreasing mean maximum concentration (Cmax) and area under the curve (AUC) while increasing Tmax. Consequently, this compound is recommended to be administered on an empty stomach. This compound undergoes extensive hepatic metabolism primarily via CYP3A4, CYP2C19, and CYP1A2, producing several metabolites including N-desmethyl this compound, an active metabolite that accounts for 20-35% of the total pharmacological activity despite representing <10% of plasma exposure. This compound follows predominantly fecal excretion, with renal elimination representing a minor pathway. Population pharmacokinetic analyses have identified body size, age, hepatic function, and Asian ethnicity as significant covariates affecting this compound clearance, necessitating potential dose adjustments in these populations [2] [3].
The pharmacodynamic effects of this compound have been characterized in both preclinical models and clinical studies. In NF1 minipig models, this compound demonstrated significant tissue penetration and target modulation in clinically relevant tissues including peripheral nerves, skin, and central nervous system. Notably, this compound concentrations were higher in CNS tissues from NF1 animals compared to wild-type, and inhibition of ERK phosphorylation was achieved in PBMCs (mean 60% reduction), skin (95%), and sciatic nerve (64%). Interestingly, this compound normalized p-ERK to wild-type levels in NF1 optic nerve but resulted in over-suppression in skin, potentially explaining the dermatologic toxicities commonly observed in clinical trials [6].
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Clinical Implications |
|---|---|---|---|
| Tmax | 1-2 hours | Fasted administration | Rapid absorption supports BID dosing [3] |
| Half-life | 5-7.5 hours (this compound and active metabolite) | Single dose | Minimal accumulation at steady state [2] [3] |
| Food Effect | ↓ Cmax & AUC, ↑ Tmax | High-fat meal | Administer on empty stomach [2] |
| Primary Metabolites | N-desmethyl this compound (active) | CYP3A4, CYP2C19, CYP1A2 metabolism | Contributes 20-35% of total activity [2] |
| Excretion | Primarily fecal (~80%) | Mass balance studies | Limited renal elimination [2] |
| Hepatic Impairment | ↑ Exposure in mild impairment | Child-Pugh A | Dose adjustment needed for moderate impairment [2] |
| Steady State Achievement | ~7 days | BID dosing | Minimal accumulation factor of ~1.5 [3] |
This compound has demonstrated remarkable efficacy in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PNs), leading to its landmark FDA approval in April 2020 for pediatric patients aged ≥2 years with symptomatic, inoperable PNs. NF1 results from mutations in the NF1 gene encoding neurofibromin, a GTPase-activating protein that negatively regulates Ras activity. Loss of neurofibromin function leads to constitutive Ras/MAPK pathway activation, driving PN development. In the pivotal SPRINT phase 1/2 trial in children with NF1 PNs, this compound achieved confirmed objective response rates of 71% (17/24) in phase 1 and 68% (34/50) in phase 2, with a recommended phase 2 dose of 25 mg/m² twice daily. These responses translated to clinically meaningful benefits including pain reduction, functional improvement, and enhanced quality of life [2] [5].
Recent evidence confirms that adults with NF1 also derive significant benefit from this compound therapy. In a phase 2 study of adults with NF1 and inoperable PNs, the confirmed objective response rate was 63.6% (21/33 participants), with a median maximal PN volume decrease of 23.6% and no disease progression observed during the study period. Importantly, participants experienced significant decreases in tumor pain intensity and interference with daily functions. Pharmacodynamic analysis of paired PN biopsies revealed substantial suppression of MAPK signaling, with median reductions in phosphorylation ratios of ERK1 (-64.6%) and ERK2 (-57.7%) without compensatory activation of the AKT pathway, providing mechanistic validation of target engagement [5]. The rapid onset of clinical benefit, particularly pain relief, has been consistently observed, with case series reporting marked reduction or complete resolution of neuropathic pain within weeks of treatment initiation, often enabling discontinuation of analgesic medications [7].
Beyond NF1, this compound has been investigated across multiple oncology indications, with variable results reflecting the complexity of MAPK pathway biology in different tumor contexts. In KRAS-mutant non-small cell lung cancer (NSCLC), the combination of this compound with docetaxel demonstrated significantly improved progression-free survival (5.3 months vs 2.1 months) compared to docetaxel alone, although overall survival was similar between groups. However, in advanced pancreatic cancer, this compound monotherapy showed comparable efficacy to capecitabine with median survival of 5.4 versus 5.0 months, suggesting limited single-agent activity in this setting [2].
In uveal melanoma, a phase III trial evaluating this compound plus dacarbazine failed to demonstrate significant improvement in progression-free survival compared to chemotherapy alone, despite a more favorable tolerability profile for the combination. Similarly, in advanced melanoma with BRAF V600E mutations, this compound combined with docetaxel improved 6-month progression-free survival (40% vs 26%) and response rates (32% vs 14%) compared to chemotherapy alone, but without overall survival benefit. These mixed results highlight both the promise and limitations of MEK inhibition as a therapeutic strategy and underscore the importance of appropriate patient selection and combination strategies [2].
Despite initial efficacy, the development of acquired resistance frequently limits the long-term utility of this compound across indications. Multiple resistance mechanisms have been identified, including both MAPK pathway reactivation and bypass signaling through alternative pathways. Feedback reactivation within the MAPK pathway represents a common resistance mechanism, wherein MEK inhibition relieves ERK-mediated negative feedback on upstream signaling components, potentially leading to RAF hyperactivation and pathway rebound. This is particularly relevant in Ras mutant tumors where this compound can enhance the interaction between Raf and MEK, ultimately reactivating the pathway despite ongoing MEK inhibition [4] [3].
Compensatory activation of parallel signaling pathways represents another major resistance mechanism. In low-grade glioma cells with acquired resistance to this compound (Res259/R model, with 25-fold resistance index), researchers demonstrated that the addition of a selective cAMP-dependent protein kinase A (PKA) inhibitor (8-Cl-cAMP) to this compound effectively overcame resistance, suggesting PKA pathway activation as an adaptive survival mechanism. This combination strategy resulted in restored cell cycle control through modulation of cyclin D1, p21, and p27 expression, providing a rationale for dual pathway targeting in the clinic [4]. Additional studies have identified resistance mechanisms involving RTK upregulation, PI3K/AKT/mTOR pathway activation, and the emergence of secondary MEK mutations that impair drug binding, though the latter appears less common with allosteric inhibitors like this compound compared to ATP-competitive kinase inhibitors [4] [3].
Table 3: Experimentally Defined Resistance Mechanisms to this compound
| Resistance Mechanism | Experimental Model | Overcoming Strategies |
|---|---|---|
| PKA Pathway Activation | Res259/R acquired resistance LGG cells (RI=25) | PKA inhibitor (8-Cl-cAMP) + this compound [4] |
| AKT/mTOR Compensation | Multiple cancer cell lines | PI3K/AKT/mTOR inhibitors + this compound [5] |
| RAF-MEK Feedback | Ras mutant tumor cells | Intermittent dosing, RAF/ERK inhibitors [3] |
| RTK Upregulation | Preclinical in vivo models | RTK inhibitors + this compound [4] |
| Tumor Microenvironment | In vivo models | Immunotherapy combinations [3] |
Comprehensive evaluation of this compound activity in preclinical models employs standardized methodologies to generate reproducible, clinically relevant data. For cell viability assays, the recommended approach involves seeding optimized cell numbers in 6-well plates (typically 3.5-5×10⁴ cells/well depending on cell line) in medium supplemented with 10% FBS. After 24 hours, cells are synchronized by starvation in low-serum medium (0.5% FBS) before treatment with vehicle or serial concentrations of this compound (0.01-25 μM) for 72 hours. Cell number and viability are quantified using automated cell counters (e.g., NucleoCounter), with results expressed as percentage viability relative to untreated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism, with experiments repeated at least five times in duplicate to ensure statistical robustness [4].
For mechanistic studies, cell cycle analysis provides critical insights into this compound's antiproliferative effects. Following treatment with this compound at relevant concentrations (typically IC50 and IC90 values) for 24-72 hours, cells are harvested, fixed in ethanol, treated with RNase, and stained with propidium iodide. DNA content is analyzed by flow cytometry, with quantification of cell cycle distribution (G0/G1, S, G2/M phases). This compound typically induces G1-S phase arrest through downregulation of cyclin D1 and modulation of p21 and p27, mechanisms that can be confirmed by western blot analysis of these key cell cycle regulators [4].
Verification of target engagement and pathway modulation represents a critical component of this compound evaluation. For Western blot analysis of MAPK pathway inhibition, cells or tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein extracts are separated by SDS-PAGE, transferred to membranes, and probed with antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), total MEK1/2, and relevant downstream targets (e.g., c-Fos, c-Myc). Densitometric analysis of band intensities enables quantification of inhibition efficiency, with successful target engagement typically defined as >50% reduction in p-ERK levels relative to baseline [4] [6].
In vivo assessment utilizes tissue biopsies from animal models or clinical studies. In the NF1 minipig model, tissues including cerebral cortex, optic nerve, sciatic nerve, and skin collected 2 hours post-selumetinib administration demonstrated significant inhibition of ERK phosphorylation (60-95% across tissues) and modulation of transcript biomarkers (DUSP6, FOS). For clinical trials in adults with NF1, paired PN biopsies before and after treatment similarly revealed significant decreases in phosphorylation ratios of ERK1 (median -64.6%) and ERK2 (median -57.7%) without compensatory AKT phosphorylation, providing direct evidence of pathway modulation in human tumors [6] [5].
To study resistance mechanisms, This compound-resistant cell lines can be established through continuous exposure to gradually increasing drug concentrations. The published protocol involves exposing parental cells (e.g., Res259 low-grade glioma cells) to initial this compound concentrations of 1 μM, with stepwise increases to 25 μM over 6 months. Resistant cells (designated Res259/R) are maintained in medium containing 25 μM this compound, with regular monitoring of resistance stability. Following establishment, resistant cells are typically cultured in drug-free medium for ≥15 days before experiments to ensure that observed phenotypes reflect stable adaptations rather than transient responses. The resistance index (RI) is calculated as IC50(resistant)/IC50(parental), with values >20-fold indicating robust, stable resistance suitable for mechanistic investigations [4].
Diagram: this compound mechanism of action in normal and NF1-dysregulated MAPK/ERK signaling.
This compound represents a paradigm-shifting therapeutic approach for conditions driven by MAPK/ERK pathway dysregulation, particularly NF1-associated plexiform neurofibromas. Its precise mechanism as an allosteric MEK1/2 inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in both pediatric and adult populations establish it as a cornerstone of targeted therapy for these conditions. The comprehensive pharmacodynamic evidence confirming pathway modulation in target tissues, coupled with clinically meaningful benefits including tumor volume reduction and pain improvement, validates the continued investigation of this compound across additional indications.
| Cancer Type / Model | Study Focus | Key Findings | Experimental Models Used |
|---|---|---|---|
| Plexiform Neurofibromas (pNF) [1] | Combination with HSP90 inhibitors (SNX-2112, retaspimycin) | Synergistic tumor growth inhibition; allows reduced this compound dosage [1] | pNF cell lines; DhhCreNf1f/f mouse-derived pNFs (in vivo) [1] |
| Colorectal Cancer (CRC) [2] | Monotherapy resistance | Resistance correlated with sustained p70S6K/RPS6 phosphorylation; inhibition of p70S6K restored sensitivity [2] | Panel of CRC cell lines; primary tumor cultures [2] |
| Colorectal Cancer (CRC) [3] | Combination with Vorinostat (HDAC inhibitor) | Synergistic anti-proliferative effect in KRAS-mutant lines; increased apoptosis, reduced migration [3] | KRAS-mutant cell lines (SW620, SW480); mouse xenografts [3] |
| Lung & Colorectal Cancer [4] | Intrinsic resistance mechanism | cAMP-dependent Protein Kinase A (PKA) activation causes resistance; PKA/MEK co-inhibition effective [4] | NSCLC (A549, Calu3, etc.) and CRC (GEO, SW480, etc.) cell lines [4] |
| Melanoma & Colon Carcinoma [5] | Biomarker discovery (DW-MRI) | Increased Apparent Diffusion Coefficient (ADC) on MRI correlated with cell death induction post-treatment [5] | WM266.4 (melanoma) & Colo205 (colon) xenografts (in vivo) [5] |
| Melanoma [6] | Multi-drug combination screening | Vemurafenib + this compound showed synergistic interaction in BRAF-mutant cell lines [6] | A375, SK-MEL28, FM55P, FM55M2 melanoma cell lines [6] |
The methodologies from these studies provide a robust framework for designing this compound experiments.
This is a standard approach to assess a drug's inhibitory effect and whether drug combinations work synergistically.
These studies evaluate the anti-tumor effect of this compound in a living organism.
To understand how this compound works and why resistance occurs, researchers use several techniques:
The following diagram illustrates the primary signaling pathway targeted by this compound and key resistance mechanisms identified in preclinical studies.
> this compound inhibits the MEK1/2 node in the RAS-RAF-MEK-ERK pathway. Resistance can occur via PKA activation or p70S6K/RPS6 signaling, which bypass the blockade. Rational combinations target these resistance nodes or co-regulate parallel pathways.
The therapeutic basis of selumetinib lies in its targeted inhibition of a specific signaling pathway that becomes dysregulated due to the loss of functional neurofibromin.
The diagram below illustrates the signaling pathway and the point of this compound inhibition.
Preclinical studies in a minipig model of NF1 provided crucial evidence for this compound's tissue-specific effects and its ability to normalize signaling.
Key Findings from the Minipig Model [5]:
The following table summarizes the pharmacodynamic outcomes across different tissues.
Table 1: this compound Pharmacodynamics in NF1 Minipig Tissues [5]
| Tissue | This compound Effect on p-ERK | Key Observation |
|---|---|---|
| PBMCs | Mean 60% reduction | Accessible biomarker for target engagement. |
| Skin | 95% reduction | Over-suppression may explain dermatologic toxicities. |
| Sciatic Nerve | 64% reduction | Efficacy in a key site for plexiform neurofibromas. |
| Cerebral Cortex | 71% reduction (NF1 only) | Inhibition only in disease state; potential for CNS activity. |
| Optic Nerve | Reduction to WT levels (60%) | Normalization of aberrant signaling. |
Clinical trials have confirmed the translation of this compound's mechanism into meaningful benefits for NF1 patients with inoperable PNs.
Table 2: Summary of Clinical Efficacy from a Phase II Trial [6]
| Outcome Metric | Result |
|---|---|
| Patient Population | 59 children & 30 adults with NF1 and inoperable PN |
| Treatment Response | 98.9% (88/89) showed target PN volume reduction |
| Partial Response (≥20% volume reduction) | 91% (81/89) |
| Median Volume Reduction | 40.8% (range: 4.2%–92.2%) |
| Additional Benefits | Significant improvement in neurocognitive scores (full-scale IQ, verbal comprehension, perceptual reasoning); decreased café-au-lait spot intensity; improved growth velocity in prepubertal patients; improved pain scores and quality of life. |
Beyond tumor volume reduction, this compound showed a manageable safety profile. Nearly all patients experienced at least one treatment-related adverse event, but they were primarily Grade 1 or 2 (mild to moderate) and successfully managed without drug discontinuation in the cited trial [6]. Common adverse effects include rash, diarrhea, nausea, and vomiting, which are consistent with the mechanism of MEK inhibition [6] [1].
For researchers, the methodologies from key studies provide a template for investigating this compound.
1. Preclinical PK/PD Study in Minipigs [5]
2. Clinical Tumor Response Assessment [6]
The therapeutic basis of this compound in NF1 is robust, spanning from a well-defined molecular mechanism to compelling preclinical and clinical evidence. Its development marks a significant advancement in the treatment of this genetic condition by moving beyond symptomatic management to targeted, pathophysiology-driven therapy.
The table below summarizes the key pharmacokinetic parameters for this compound from human studies.
| Parameter | Findings | Conditions & Notes |
|---|---|---|
| Absorption & Oral Bioavailability | ||
| Tmax (Time to Cmax) | 1 - 2 hours [1] [2] | Rapid absorption in fasted state. |
| Absolute Oral Bioavailability | 62% (mean in healthy adults) [2] | For the capsule formulation. |
| Effect of Food | ||
| High-Fat Meal (vs. Fasted) | ↓ Cmax by 62%; ↓ AUC by 19%; delayed Tmax by ~2.5 h [3] | Significant reduction in exposure. |
| Low-Fat Meal (vs. Fasted) | No clinically relevant difference in AUC₀‑₁₂,ss [4] | Study in adolescents with NF1-PN. |
| Distribution | ||
| Volume of Distribution (Vss/F) | 78 L to 171 L (pediatric patients) [2] | Apparent volume of distribution at steady state. |
| 146 L (mean in healthy adult males) [2] | ||
| Plasma Protein Binding | ~98.4% [2] | Primarily to serum albumin [2]. |
| Metabolism | ||
| Primary Metabolite | N-desmethyl this compound (M8) [2] | Active (21-35% of pharmacological activity) [2]. |
| Major Circulating Metabolite | Amide glucuronide (M2) [5] [2] | Accounts for 22% of plasma radioactivity [5]. |
| Key CYP Enzymes Involved | CYP1A2, CYP2C19, CYP3A4 [3] [2] | CYP1A2 primarily forms the active N-desmethyl metabolite [3]. |
| Excretion | ||
| Feces | 59% of administered dose [5] [2] | 19% as unchanged parent drug [5]. |
| Urine | 33% of administered dose [5] [2] | ≤1% as unchanged parent drug [5]. |
| Half-life (t₁/₂) | ||
| Pediatric Patients (25 mg/m²) | 6.2 hours [2] | |
| Healthy Adults (75 mg single dose) | 13.7 hours [5] | |
| Other Studies | 5 - 8 hours (terminal); ~7.5 h (mean for parent & metabolite) [1] [6] | Varies by study population and regimen. |
The methodologies from pivotal studies that informed the ADME data are detailed below.
The primary metabolic pathways of this compound, based on data from a human radiolabeled study [5] [2], involve multiple processes including hydrolysis, glucuronidation, N-demethylation, and oxidation. The following diagram illustrates the major identified pathways and key metabolites.
Key metabolic pathways of this compound and its major metabolites [5] [2].
The following workflow outlines the general procedure for molecular docking as described in the research. You can use this as a reference for designing your own experiments.
Molecular docking workflow for this compound and RIP3 [1] [2]
Key Reagents and Software: For replicating this study, you will need:
Although the specific docking score was not reported, subsequent experimental validation strongly confirms that this compound functionally inhibits the core necroptosis pathway.
The diagram below illustrates how this compound interferes with the necroptotic signaling cascade.
This compound inhibits key steps in the necroptosis pathway [1] [3] [4]
The table below summarizes the key experimental findings that validate this compound's effect on this pathway.
| Experimental Model | Key Finding | Significance |
|---|---|---|
| IL-1β-stimulated chondrocytes (in vitro) [1] | Inhibited activation (phosphorylation) of RIP1, RIP3, and MLKL | Confirms functional blockade of the core necroptosis pathway. |
| Destabilized medial meniscus (DMM) mouse model (in vivo) [1] | Reduced cartilage destruction and osteoclast formation | Demonstrates therapeutic potential in a disease model driven by inflammation and cell death. |
| Acrolein-induced neurotoxicity (in vitro) [3] | Reduced levels of RIP1 and RIP3 proteins | Shows neuroprotective effects via necroptosis inhibition in a different pathological context. |
The evidence suggests that this compound is a promising candidate for modulating necroptosis. For your research and development work, consider the following:
Selumetinib is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation and thereby disrupting intracellular signal transduction in the MAPK/ERK pathway. This pathway is dysregulated in approximately 30% of cancers and is particularly relevant in neurofibromatosis type 1 (NF1), where loss-of-function mutations in the NF1 gene lead to uncontrolled cell proliferation and growth. This compound has received FDA approval for the treatment of symptomatic, inoperable plexiform neurofibromas (PNs) in pediatric patients with NF1 aged 3 years and older, revolutionizing the treatment landscape for this debilitating condition [1] [2].
The clinical need for therapeutic drug monitoring (TDM) of this compound arises from significant interindividual variability in drug exposure, which can substantially impact treatment efficacy and safety. Despite promising clinical results, durable response rates have been observed in only 56% of patients, highlighting the importance of optimizing drug exposure through monitoring. This variability is largely influenced by CYP450-mediated metabolism, with this compound undergoing extensive hepatic metabolism via multiple enzymes including CYP3A4, CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5, as well as phase II glucuronidation catalyzed by UGT1A1 and UGT1A3 [1] [3]. The metabolism produces numerous metabolites, including N-desmethyl-selumetinib (M8), which is 3-5 times more potent than the parent drug and accounts for 20%-30% of the drug's overall activity [1].
Table 1: Key Pharmacokinetic Properties of this compound
| Parameter | Characteristics |
|---|---|
| Absorption | Rapid absorption with TMAX of 1-2 hours |
| Metabolism | Hepatic, primarily via CYP3A4 with multiple secondary pathways |
| Active Metabolite | N-desmethyl-selumetinib (M8), 3-5 times more potent |
| Elimination Half-life | Approximately 7.5 hours for both this compound and N-desmethyl-selumetinib |
| Excretion | 59% in feces, 33% in urine over 216-hour collection period |
The development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma addresses a critical need in clinical pharmacology. This method was validated according to ICH M10 guidelines, ensuring international standards for bioanalytical method validation were strictly followed. The validated quantitative range extends from 1.3 ng/mL to 2,000 ng/mL, covering the expected therapeutic concentrations observed in pediatric patients receiving standard dosing regimens [1] [3]. This wide dynamic range is particularly important for TDM applications, as measured trough levels (Ctrough) in pediatric NF1 patients have demonstrated considerable variability, ranging from 15.80 to 537.39 ng/mL [1].
The method demonstrates exceptional analytical performance across all validation parameters. It exhibits high selectivity for this compound, with no interference from endogenous plasma components or commonly co-administered medications. The precision and accuracy values well within acceptable limits, with intra-day and inter-day precision showing coefficients of variation (CV) of less than 15% at all quality control levels, and accuracy ranging from 85% to 115% of nominal values. The lower limit of quantification (LLOQ) of 1.3 ng/mL provides adequate sensitivity for monitoring trough concentrations, even in patients with accelerated clearance [1] [4].
Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Specification | Performance Results |
|---|---|---|
| Linear Range | Calibration Curve | 1.3 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Sensitivity | 1.3 ng/mL |
| Precision | Coefficient of Variation | <15% at all QC levels |
| Accuracy | % of Nominal Value | 85-115% |
| Calibration Standards | Concentration Levels | 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, 2,000 ng/mL |
| Quality Controls | Concentration Levels | 4 ng/mL (QC I), 80 ng/mL (QC II), 1,600 ng/mL (QC III) |
| Selectivity | No Interference | Demonstrated against endogenous plasma components |
The sample preparation approach utilizes protein precipitation with acidified acetonitrile, providing an efficient and reproducible extraction method suitable for clinical laboratory settings. The incorporation of an isotopically labeled internal standard ([13C2,2H4]-Selumetinib) corrects for potential variability in sample preparation and ionization efficiency, enhancing the reliability of quantitative results. This internal standard selection demonstrates excellent chromatographic and mass spectrometric behavior similar to the analyte of interest, while being distinguishable through its unique mass-to-charge ratio [1] [3].
This compound Stock Solution (5 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 1 mL of dimethyl sulfoxide (DMSO) in a glass vial. Vortex for 30 seconds and sonicate for 1 minute if necessary to ensure complete dissolution.
This compound Working Solution WS1 (100 μg/mL): Pipette 10 μL of stock solution and dilute with 490 μL of DMSO to achieve a 1:50 dilution. Mix thoroughly by vortexing for 30 seconds.
This compound Working Solution WS2 (1 μg/mL): Pipette 10 μL of WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [13C2,2H4]-Selumetinib and dissolve in 1 mL of DMSO in a glass vial. Vortex for 30 seconds to ensure complete dissolution.
Internal Standard Working Solution IS WS1 (100 μg/mL): Pipette 50 μL of internal standard stock solution and dilute with 450 μL of DMSO to achieve a 1:10 dilution. Mix thoroughly by vortexing for 30 seconds.
Internal Standard Working Solution IS WS2 (1 μg/mL): Pipette 10 μL of IS WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.
Storage Conditions: All stock and working solutions should be aliquoted and stored at -20°C in tightly sealed containers to maintain stability. Under these conditions, solutions remain stable for at least 6 months [1] [3].
Calibration Curve Preparation: Prepare a nine-point calibration curve by spiking blank plasma with this compound WS1 (100 μg/mL) to achieve the following concentrations: 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, and 2,000 ng/mL. The highest calibration standard (2,000 ng/mL) is prepared by diluting this compound WS1 1:50 in plasma (10 μL WS1 + 490 μL blank plasma). Subsequent calibration levels are prepared by serial dilution with a 2.5-fold dilution factor.
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: 4 ng/mL (QC I, low), 80 ng/mL (QC II, medium), and 1,600 ng/mL (QC III, high). QC III is prepared by diluting this compound WS1 (100 μg/mL) 1:62.5 in plasma (8 μL WS1 + 492 μL blank plasma). QC II and QC I are prepared by serial dilution with a 20-fold dilution factor.
Aliquoting and Storage: Divide all calibration and QC samples into 50 μL aliquots in appropriate tubes and store at -20°C until analysis [1] [3].
Aliquot Samples: Transfer 50 μL of each calibration standard, quality control, or patient sample into labeled microcentrifuge tubes.
Add Internal Standard: Piper 5 μL of internal standard working solution IS WS2 (1 μg/mL) into each tube.
Protein Precipitation: Add 450 μL of acetonitrile containing 0.1% (v/v) formic acid to each sample.
Vortex and Centrifuge: Vortex samples vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
Collect Supernatant: Transfer 200 μL of the clear supernatant to autosampler vials with insert for LC-MS/MS analysis [1] [3].
The following diagram illustrates the complete sample preparation workflow:
The chromatographic separation of this compound and its internal standard is achieved using reversed-phase liquid chromatography under gradient elution conditions. The specific column and mobile phase composition provide optimal retention and separation from potentially interfering substances. The method utilizes a C18 analytical column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C, which provides excellent peak shape and resolution for both this compound and its isotopically labeled internal standard. The injection volume is set at 5 μL, representing an optimal balance between sensitivity and potential matrix effects [1].
The mobile phase system employs a binary gradient with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program begins at 20% mobile phase B, increases to 90% B over 3.5 minutes, holds for 1 minute, then returns to initial conditions over 0.5 minutes, followed by a 2-minute re-equilibration period. The total run time is 7 minutes per sample. The flow rate is maintained at 0.4 mL/min throughout the analysis, providing efficient separation while maintaining reasonable analysis time for clinical TDM applications [1] [5].
The mass spectrometric detection is performed using triple quadrupole technology operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ionization source parameters are optimized for this compound detection: desolvation temperature of 500°C, ion spray voltage of 5,500 V, and nebulizer gas (GS1) and heater gas (GS2) both set at 50 psi. The curtain gas is maintained at 35 psi, and the collision gas pressure is set to 9 psi [1].
Table 3: Optimized Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
|---|---|---|---|---|---|---|
| This compound | 458.0 | 100 | 100 | |||
| → Fragment 1 | ||||||
| → Fragment 2 | ||||||
| [13C2,2H4]-Selumetinib | 464.0 | 100 | 100 | |||
| → Fragment 1 |
The specific mass transitions for this compound and its internal standard provide highly selective detection, minimizing potential interference from matrix components or metabolites. The most abundant fragment ion is typically used for quantification, while a second qualifier ion provides confirmation of compound identity. The ratio between quantifier and qualifier ions must fall within predefined limits (typically ±20-25% of the mean ratio observed in calibration standards) for result acceptance [1] [5].
The implementation of therapeutic drug monitoring for this compound in clinical practice enables personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects. In pediatric NF1 patients, measured trough concentrations have demonstrated substantial interindividual variability (15.80 to 537.39 ng/mL) despite standardized dosing regimens based on body surface area. This variability underscores the importance of TDM in identifying patients with subtherapeutic or potentially toxic drug exposure [1] [4]. The integration of TDM is particularly valuable given the narrow therapeutic index of MEK inhibitors, where both insufficient exposure and excessive concentrations can lead to unfavorable clinical outcomes.
The expanded analytical approach incorporating liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables comprehensive metabolic profiling alongside precise quantification of the parent drug. This combined LC-MS/MS and LC-HRMS strategy has identified ten metabolites in patient samples, including the pharmacologically active N-desmethyl-selumetinib (M8). Calculation of metabolite-to-parent ratios (MPRs) provides insight into individual metabolic phenotypes, which may be influenced by genetic polymorphisms in metabolizing enzymes such as CYP2C19 and UGT1A1 [1] [6]. This information is particularly valuable for understanding exceptional pharmacokinetic cases and guiding dose adjustments in patients with altered metabolic capacity.
Ethnic differences in this compound pharmacokinetics have been observed, with healthy Asian subjects demonstrating 35% higher dose-normalized AUC (95% CI: 25-47%) and 39% higher dose-normalized Cmax (95% CI: 24-56%) compared to Western subjects. These differences are not explained by polymorphisms in the UGT1A1, CYP2C19, or ABCG2 genes, suggesting that other genetic or physiological factors contribute to this ethnic variability. From a clinical perspective, these findings indicate that Asian patients may require lower this compound doses to achieve exposure levels equivalent to Western patients, highlighting the value of TDM in guiding dose individualization across diverse populations [6].
The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway targeted by this compound:
The validated LC-MS/MS method for this compound quantification represents a significant advancement in the therapeutic drug monitoring of this important targeted therapy. The method's robust performance characteristics, including a wide linear range (1.3-2,000 ng/mL), high sensitivity, and excellent precision and accuracy, make it well-suited for clinical implementation. The combination of efficient protein precipitation sample preparation with selective LC-MS/MS detection provides a practical solution for laboratories performing TDM services [1] [3] [5].
The integration of metabolic profiling through LC-HRMS analysis adds substantial value to the TDM approach by enabling the characterization of individual metabolic phenotypes. This comprehensive analytical strategy supports truly personalized this compound dosing by accounting for both parent drug exposure and metabolic patterns, potentially leading to improved clinical outcomes for pediatric and adult patients with NF1-associated plexiform neurofibromas and other conditions treated with this compound [1] [4]. As clinical experience with this compound grows, this refined TDM approach will help establish therapeutic reference ranges and optimize dosing strategies across diverse patient populations.
Selumetinib (AZD6244, ARRY-142886) represents a significant advancement in targeted cancer therapy as a potent, selective, and ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Approved for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, this compound has demonstrated clinical efficacy across multiple oncology indications. [1] [2] Like many small molecule therapeutics, this compound undergoes hepatic metabolism to form several metabolites, among which N-desmethyl this compound (M8) stands out as particularly clinically relevant due to its significant pharmacological activity. The characterization of M8 is therefore essential for understanding the complete pharmacological profile of this compound, explaining both its efficacy and toxicity patterns observed in clinical practice.
The identification and quantification of M8 present unique challenges to researchers and clinicians, requiring sophisticated analytical approaches and careful interpretation of resulting data. This application note provides a comprehensive technical resource for scientists engaged in the analysis of this compound and its metabolites, detailing the chemical properties, analytical methodologies, and clinical implications of M8 characterization. With the growing importance of therapeutic drug monitoring and personalized medicine approaches in oncology, understanding the metabolic fate of targeted therapies like this compound becomes increasingly crucial for optimizing patient outcomes. [1] [3]
This compound is chemically described as 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide, with a molecular formula of C17H15BrClFN4O3 and a molecular weight of 457.7 g/mol for the free base. The drug exists as a hydrogen sulfate salt in pharmaceutical formulations (Koselugo), with the salt form demonstrating significantly improved bioavailability compared to the original free-base suspension (263% relative bioavailability). This enhancement addresses the inherent challenges posed by this compound's low permeability and pH-dependent solubility, which ranges from 274 μg/mL at pH 1 to just 3.4 μg/mL at pH 7.4. [1]
The primary active metabolite N-desmethyl this compound (M8) is formed through cytochrome P450-mediated N-demethylation of the parent drug, resulting in the loss of a methyl group from the benzimidazole ring. This metabolic transformation yields a compound with molecular formula C16H13BrClFN4O3 and a molecular weight of 443.66 g/mol (monoisotopic: 441.984359). [4] The structural modification, while seemingly minor, has significant implications for the molecule's pharmacological properties, including its potency and pharmacokinetic behavior. Despite the demethylation, M8 retains the core structural elements necessary for MEK1/2 inhibition while exhibiting altered physicochemical properties that influence its distribution and elimination.
Table 1: Comparative Structural and Physicochemical Properties of this compound and M8 Metabolite
| Property | This compound | N-desmethyl this compound (M8) |
|---|---|---|
| Molecular Formula | C17H15BrClFN4O3 | C16H13BrClFN4O3 |
| Molecular Weight | 457.7 g/mol | 443.66 g/mol |
| IUPAC Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1H-1,3-benzodiazole-6-carboxamide |
| SMILES | Not specified in sources | OCCONC(=O)C1=C(NC2=C(Cl)C=C(Br)C=C2)C(F)=C2N=CNC2=C1 |
| InChI Key | Not specified in sources | UBEOBEUUUKHITB-UHFFFAOYSA-N |
| Log P | Not specified in sources | 3.46 (ALOGPS) |
| Water Solubility | pH-dependent: 274 μg/mL (pH 1) to 3.4 μg/mL (pH 7.4) | 0.0188 mg/mL (ALOGPS) |
| Hydrogen Bond Donors | Not specified in sources | 4 |
| Hydrogen Bond Acceptors | Not specified in sources | 5 |
| Rotatable Bonds | Not specified in sources | 6 |
The pharmacokinetic profile of this compound and its M8 metabolite has been extensively characterized in both adult and pediatric populations. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (TMAX) typically ranging between 1-2 hours. The mean terminal elimination half-life is approximately 7.5 hours for both this compound and M8, with minimal accumulation observed at steady state following twice-daily dosing. [1]
Population pharmacokinetic analyses have revealed substantial inter-patient variability in this compound exposure, with a reported apparent clearance (CL/F) of 13.5 L/h. The formation of M8 accounts for approximately 10-11% of this compound metabolism, with the metabolite demonstrating a metabolite-to-parent ratio (MPR) of 5-15% in plasma. [5] [3] Despite its lower circulating concentrations compared to the parent drug, M8 contributes significantly to the overall pharmacological activity due to its enhanced potency.
Table 2: Pharmacokinetic Parameters of this compound and M8 Metabolite
| Parameter | This compound | N-desmethyl this compound (M8) |
|---|---|---|
| TMAX (h) | 1-2 | Similar to parent |
| Half-life (h) | ~7.5 | ~7.5 |
| Apparent Clearance (CL/F) | 13.5 L/h | Not specified |
| Metabolite-to-Parent Ratio | - | 5-15% |
| Protein Binding | Not specified | Not specified |
| In vitro MEK1 IC50 | 14.1 nM | 3-5-fold more potent than parent |
| Contribution to Overall Activity | - | 20-30% |
This compound exerts its antiproliferative effects through allosteric inhibition of MEK1/2 kinases, key components of the MAPK/ERK signaling pathway that regulates critical cellular processes including proliferation, survival, and differentiation. By binding to a unique site adjacent to the ATP-binding pocket, this compound induces conformational changes that lock MEK1/2 in a catalytically inactive state, thereby preventing phosphorylation and activation of downstream ERK1/2 effectors. [1] This mechanism is particularly effective in tumors harboring mutations in upstream pathway components such as BRAF and RAS genes, where the MAPK/ERK pathway is constitutively activated.
The M8 metabolite demonstrates enhanced inhibitory potency, exhibiting 3-5-fold greater potency for MEK1 inhibition compared to the parent drug in enzymatic assays. [5] [1] This increased potency compensates for the lower systemic exposure of M8, making it a significant contributor to the overall pharmacological activity of this compound. It is estimated that M8 accounts for approximately 20-30% of the drug's total activity in vivo, underscoring the importance of characterizing this metabolite during drug development and clinical use. [3]
Figure 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action
The biotransformation of this compound involves complex metabolic pathways primarily mediated by hepatic cytochrome P450 enzymes. The formation of M8 occurs predominantly via CYP3A4-mediated N-demethylation, with minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. [3] This demethylation represents a major phase I metabolic pathway for this compound, though multiple other metabolites have been identified through comprehensive profiling studies.
In addition to cytochrome P450-mediated oxidation, this compound undergoes phase II conjugation reactions catalyzed by UGT1A1 and UGT1A3, leading to glucuronidated metabolites that are readily eliminated. Recent studies employing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have identified at least ten this compound metabolites in patient samples, highlighting the complexity of its metabolic fate. [3] The interindividual variability in the expression and activity of these metabolizing enzymes contributes significantly to the observed pharmacokinetic variability of both this compound and M8.
Figure 2: this compound Metabolic Pathways and Key Enzymes
LC-MS/MS has emerged as the cornerstone analytical technique for the quantification of this compound and its M8 metabolite in biological matrices, particularly plasma. A recently developed and validated LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.3 ng/mL and a linear range extending to 2,000 ng/mL for this compound. [3] This wide dynamic range accommodates the substantial interpatient variability in drug exposure observed in clinical populations.
The method employs stable isotope-labeled internal standards ([13C2,2H4]-Selumetinib) to ensure accuracy and precision across the calibration range. Sample preparation incorporates protein precipitation using acetonitrile with zinc sulfate, providing efficient extraction while minimizing matrix effects. Chromatographic separation is typically achieved using reverse-phase columns (e.g., C18) with gradient elution employing water and acetonitrile, both containing formic acid as a mobile phase additive to enhance ionization efficiency. [3] The mass spectrometric detection utilizes positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.
For comprehensive metabolite profiling, LC-HRMS offers significant advantages due to its high mass accuracy and resolution. This technique enables the identification of both expected and unexpected metabolites without prior knowledge of their molecular weights or fragmentation patterns. In recent applications, LC-HRMS has facilitated the identification of ten this compound metabolites in patient samples, providing a more complete picture of the drug's metabolic fate. [3]
The high-resolution capabilities of HRMS instruments allow for precise determination of elemental composition, which is particularly valuable for structural elucidation of unknown metabolites. When combined with sophisticated data processing techniques, including mass defect filtering and isotope pattern matching, LC-HRMS represents a powerful tool for comprehensive metabolite identification in both non-clinical and clinical settings.
The validation of bioanalytical methods for this compound and M8 quantification follows established regulatory guidelines (ICH M10). Key validation parameters include precision and accuracy across multiple quality control levels, with intra-day and inter-day precision typically demonstrating coefficients of variation <15%. Selectivity is established by assessing potential interference from endogenous matrix components, while stability experiments evaluate analyte integrity under various storage and processing conditions. [3]
The matrix effect evaluation is particularly important for reliable quantification, especially given the ionization suppression or enhancement that can occur in ESI-based MS methods. The use of stable isotope-labeled internal standards effectively compensates for these effects, ensuring accurate quantification across different patient matrices and enhancing the robustness of the method for clinical application.
Proper sample preparation is critical for accurate quantification of this compound and M8 in biological matrices. The following protocol has been optimized for processing plasma samples:
Thawing and Aliquot Preparation: Thaw frozen plasma samples at room temperature and vortex thoroughly to ensure homogeneity. Transfer 100 μL of plasma into clean polypropylene tubes.
Internal Standard Addition: Add 10 μL of the working internal standard solution ([13C2,2H4]-Selumetinib, 1 μg/mL) to each sample. For calibration standards, use appropriate volumes of this compound working solutions to achieve concentrations ranging from 1.3 to 2,000 ng/mL.
Protein Precipitation: Add 300 μL of acetonitrile containing 1% formic acid and 0.1 M zinc sulfate to each sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.
Centrifugation: Centrifuge samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Sample Transfer: Carefully transfer 200 μL of the clear supernatant to autosampler vails containing inserts. Ensure minimal disturbance of the protein pellet during transfer.
Chromatographic Analysis: Inject 5-10 μL of the processed sample into the LC-MS/MS system for analysis. [3]
This protocol demonstrates excellent recovery (>85%) for both this compound and M8 while effectively removing potentially interfering matrix components. The inclusion of zinc sulfate enhances precipitation efficiency and improves the clarity of the final extract.
Chromatographic separation of this compound and M8 can be achieved using the following typical conditions:
Mass spectrometric detection is performed using tandem mass spectrometry with the following parameters:
Comprehensive metabolite profiling requires high-resolution mass spectrometry and careful data processing:
Sample Preparation: Prepare plasma samples as described in section 5.1, but without the addition of internal standard for non-targeted analysis.
Chromatographic Conditions: Utilize a similar LC gradient as for quantification, but with extended runtime to enhance separation of isobaric metabolites.
HRMS Parameters:
Data Processing:
This protocol enables the comprehensive identification of this compound metabolites, including M8, and facilitates the calculation of metabolite-to-parent ratios (MPRs) that reflect interindividual differences in metabolic capacity.
Population pharmacokinetic modeling has been instrumental in characterizing the complex pharmacokinetic behavior of this compound and M8 across diverse patient populations. A seminal population PK analysis that pooled data from 107 patients across three clinical trials identified a two-compartment model with sequential zero- and first-order absorption as best describing this compound pharmacokinetics, while M8 kinetics were adequately captured by a separate two-compartment model. [5] This modeling approach revealed substantial intrapatient variability in absorption, exceeding interpatient variability, which has important implications for dosing strategy.
Covariate analysis identified several patient factors significantly influencing this compound disposition, including age, alanine aminotransferase levels, and body surface area. These findings support different dosing approaches for distinct patient populations: flat dosing (75 mg twice daily) in adults versus body surface area-based dosing (25 mg/m² twice daily) in pediatric patients. [5] [2] The metabolite M8 exhibits a pharmacokinetic profile similar to the parent drug, with a metabolite-to-parent AUC ratio of approximately 0.15, consistent across studies. [5]
Therapeutic drug monitoring (TDM) of this compound and M8 has emerged as a valuable strategy for optimizing treatment outcomes, particularly given the substantial interpatient variability in drug exposure (up to 10-fold differences in trough concentrations). [3] Recent studies implementing TDM in pediatric NF1 patients have reported trough concentrations ranging from 15.80 to 537.39 ng/mL, highlighting the potential for either subtherapeutic exposure or excessive accumulation at standard dosages. [3]
The metabolite-to-parent ratio (MPR) serves as a functional biomarker of metabolic capacity, potentially reflecting the activity of CYP3A4 and other drug-metabolizing enzymes involved in this compound biotransformation. Calculating the MPR for individual patients may help identify those with altered metabolic phenotypes who could benefit from dosage individualization. Additionally, TDM is particularly valuable when patients require co-medications that may inhibit or induce this compound metabolism, such as strong CYP3A4 inhibitors, which necessitate a 20-25% dose reduction. [2]
Table 3: Clinical Considerations for this compound and M8 Monitoring
| Clinical Scenario | Recommendation | Rationale |
|---|---|---|
| Pediatric NF1 Patients | BSA-based dosing (25 mg/m² twice daily) | Reduced variability and improved exposure matching |
| Adult Patients | Flat dosing (75 mg twice daily) | Population PK supports flat dosing in adults |
| Hepatic Impairment | Monitor for potential accumulation | Hepatic metabolism is primary elimination route |
| Concomitant CYP3A4 Inhibitors | Reduce dose by 20-25% | Avoid excessive exposure due to reduced clearance |
| High MPR (>15%) | Potential for increased overall activity | M8 is 3-5-fold more potent than parent |
| Low MPR (<5%) | Potential for reduced overall activity | Lower formation of active metabolite |
| Food Effect | Administer consistently with respect to meals | Food reduces Cmax by 62% and AUC by 19% |
Regulatory-compliant bioanalytical methods for this compound and M8 quantification must adhere to current ICH M10 guidelines, which establish standards for method validation. Key validation parameters include:
The clinical pharmacology profile of this compound is characterized by several important considerations that impact its optimal use:
The comprehensive characterization of N-desmethyl this compound (M8) as a pharmacologically active metabolite is essential for fully understanding the clinical profile of this compound. With potency 3-5 times greater than the parent drug and contributions of 20-30% to overall activity, M8 represents a critical analyte in both nonclinical and clinical assessments. [5] [1] [3] The application of advanced LC-MS/MS and LC-HRMS methodologies enables reliable quantification and comprehensive metabolite profiling, supporting drug development, therapeutic drug monitoring, and personalized dosing strategies.
The substantial interpatient variability in this compound and M8 exposure, coupled with the potential for drug-drug interactions and food effects, underscores the importance of rigorous analytical approaches and clinical monitoring. [5] [3] Future directions include further exploration of exposure-response relationships, development of targeted dosing strategies based on metabolic phenotypes, and potential applications of M8 monitoring in optimizing this compound therapy across diverse patient populations. The integration of these analytical and clinical approaches will continue to enhance the safe and effective use of this compound in the treatment of NF1 and other oncologic indications.
Selumetinib (SEL) is a selective inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) and represents the first FDA-approved pharmacotherapy for pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas. Quality control of its pharmaceutical formulation (Koselugo capsules) is essential for ensuring therapeutic efficacy and patient safety. This document presents a novel green microwell spectrophotometric assay (MW-SPA) based on the formation of a charge transfer complex (CTC) between this compound as an electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an electron acceptor [1] [2]. This method offers significant advantages over existing chromatographic techniques by being more economical, higher in throughput, and environmentally friendly while maintaining high accuracy and precision [2].
Charge transfer complexes are formed when an electron donor (this compound) interacts with an electron acceptor (DDQ), resulting in a partial transfer of electronic charge. This interaction produces a new, highly colored molecular species with a distinct absorption maximum in the visible region (440 nm) [1] [2]. The reaction occurs rapidly at room temperature with a 1:1 stoichiometry, forming a stable complex suitable for quantitative analysis [1] [2]. The high-throughput nature of this method is achieved by performing the assay in 96-microwell plates, enabling the simultaneous processing of numerous samples [1].
The CTC was comprehensively characterized, and its electronic properties were determined, confirming the feasibility and stability of the complex for analytical applications.
Table 1: Electronic Constants and Properties of the SEL-DDQ Charge Transfer Complex
| Constant/Property | Value |
|---|---|
| Molar absorptivity, ε (L/mol/cm) | 3.78 × 10³ |
| Association constant, K (L/mol) | 0.63 × 10² |
| Ionization potential, Ip (eV) | 9.16 |
| Energy, hν (eV) | 2.50 |
| Resonance energy, RN (eV) | 0.043 |
| Transition dipole moment, µ (Debye) | 0.69 |
| Oscillator strength, f | 8.15 |
| Standard free energy change, ρG⁰ (KJ/mol) | -10.31 |
| Stoichiometric Ratio (SEL:DDQ) | 1:1 |
| Absorbance Maximum (λₘₐₓ) | 440 nm |
The negative value of standard free energy change (-10.31 KJ/mol) indicates the spontaneity of the complex formation, while the defined association constant confirms the stability of the formed complex [1] [3].
The following diagram illustrates the complete experimental workflow for the analysis of this compound in both standard and capsule formulations:
The assay was rigorously validated according to the ICH guidelines, with the following performance characteristics established [1]:
Table 2: Validation Parameters of the MW-SPA for this compound
| Validation Parameter | Result/Value |
|---|---|
| Linearity Range | 10 - 200 µg/well |
| Limit of Detection (LOD) | 4.1 µg/well |
| Limit of Quantitation (LOQ) | 12.5 µg/well |
| Molar Absorptivity (ε) | 3.78 × 10³ L/mol/cm |
| Association Constant (K) | 0.63 × 10² L/mol |
| Stoichiometry (SEL:DDQ) | 1:1 |
| Precision (RSD) | - Intra-day | - Inter-day | < 2% | | Accuracy (Recovery) | Close to 100% |
The environmental safety of the MW-SPA was documented using three comprehensive green metric tools [1]. The method utilizes minimal volumes of reagents in a microwell format, reducing solvent waste generation and aligning with the principles of green chemistry [1]. This makes it an environmentally preferable alternative to traditional HPLC methods.
The developed MW-SPA based on the CTC formation between this compound and DDQ provides a reliable, high-throughput, and eco-friendly analytical tool for the quality control of this compound in its bulk and pharmaceutical dosage forms. The method is characterized by its simplicity, speed, cost-effectiveness, and compliance with green analytical principles, making it highly suitable for routine analysis in pharmaceutical quality control laboratories.
The dosage must be calculated using BSA and rounded to the nearest achievable dose using available capsule strengths (10 mg and 25 mg) [1]. The tables below summarize the dosing nomogram and key adjustment guidelines.
Table 1: BSA-Based Dosing Nomogram for 25 mg/m² Regimen [1] [2]
| Body Surface Area (BSA in m²) | Morning Dose | Evening Dose | Total Daily Dose (mg) |
|---|---|---|---|
| 0.55 – 0.69 | 20 mg | 10 mg | 30 mg |
| 0.70 – 0.89 | 20 mg | 20 mg | 40 mg |
| 0.90 – 1.09 | 25 mg | 25 mg | 50 mg |
| 1.10 – 1.29 | 30 mg | 30 mg | 60 mg |
| 1.30 – 1.49 | 35 mg | 35 mg | 70 mg |
| 1.50 – 1.69 | 40 mg | 40 mg | 80 mg |
| 1.70 – 1.89 | 45 mg | 45 mg | 90 mg |
| ≥ 1.90 | 50 mg | 50 mg | 100 mg |
Table 2: Key Dose Modification Guidelines [1] [2]
| Scenario | Recommended Action |
|---|---|
| Hepatic Impairment (Moderate, Child-Pugh B) | Reduce starting dose to 20 mg/m² twice daily [2]. |
| Coadministration with strong/moderate CYP3A4 inhibitors or fluconazole | Reduce dose to 20 mg/m² twice daily. Avoid coadministration if possible [1] [2]. |
| General Dose Reduction for Adverse Reactions | Two dose reduction levels are permitted. Permanently discontinue if intolerance persists after the second reduction [1]. |
| Missed Dose or Vomiting | Do not take a missed dose if it is within 6 hours of the next dose. If vomiting occurs after administration, do not take an extra dose [1] [3]. |
The 25 mg/m² BID dosing regimen was established based on population pharmacokinetic (PK) and exposure-response analyses. A pivotal study found that body surface area was the only clinically relevant covariate with a greater than 20% impact on this compound exposure, justifying BSA-based dosing in children [4]. The study also showed that higher this compound and N-desmethyl metabolite exposures were associated with a higher probability of tumor response, supporting the selected dose [4].
This compound is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It acts through a non-ATP-competitive mechanism, inducing conformational changes that lock the enzymes in an inactive state [5]. In NF1, loss-of-function mutations in the NF1 gene lead to dysregulated activation of the RAS/MAPK pathway. This compound inhibits MEK1/2 phosphorylation, thereby downregulating aberrant signaling and inhibiting the growth and survival of plexiform neurofibroma cells [5].
The diagram below illustrates this targeted pathway.
For researchers, detailed methodologies are crucial for consistency and reproducibility in PK and safety studies.
This protocol is based on a clinical study that investigated the effect of food on this compound's pharmacokinetics [6].
This protocol outlines a method for quantifying this compound and profiling its metabolites in pediatric plasma [5].
The this compound dosing regimen of 25 mg/m² BID is a well-characterized, precision medicine approach for pediatric NF1. Its foundation in robust PK/PD modeling, manageable safety profile with clear mitigation protocols, and the potential for advanced TDM make it a model for targeted therapy development. The recent approval for younger patients and formulation flexibility further enhances its clinical utility.
This compound (AZD6244, ARRY-142886, Koselugo) is an oral, small-molecule, highly specific allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) that has emerged as a promising targeted therapeutic agent for multiple cancers. As a key component of the RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), MEK1/2 serves as a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis. This compound selectively binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1/2, locking the enzyme into a catalytically inactive conformation that prevents RAF-mediated phosphorylation and subsequent activation of downstream ERK1/2. This inhibition ultimately leads to cell cycle arrest at the G1-S phase transition and induces apoptosis in susceptible tumor cells. The therapeutic efficacy of this compound is particularly pronounced in tumors with dysregulated MAPK signaling due to mutations in upstream regulators such as NF1, KRAS, and BRAF, making it a valuable tool for precision oncology approaches [1] [2] [3].
The approval of this compound by the US FDA in April 2020 for pediatric patients (≥2 years) with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas marked a significant advancement in the treatment of this genetic disorder. In NF1, mutations in the NF1 gene lead to loss of neurofibromin function, a negative regulator of RAS, resulting in constitutive MAPK pathway activation and tumor formation. By inhibiting MEK1/2, this compound counteracts this aberrant signaling, leading to tumor shrinkage and symptom improvement. Beyond NF1, this compound has demonstrated activity in various preclinical models of solid tumors, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pediatric low-grade glioma, both as monotherapy and in combination with conventional chemotherapy or other targeted agents [1] [2] [3].
This compound has demonstrated significant antitumor efficacy across various in vivo models, with particular potency observed in tumors harboring mutations in the MAPK pathway. Preclinical studies in xenograft models of colorectal cancer, melanoma, and NSCLC have consistently shown dose-dependent tumor growth inhibition following oral administration. The maximum tolerated dose (MTD) in murine models typically ranges between 10-100 mg/kg administered twice daily, with sustained pathway suppression required for optimal efficacy. The pharmacokinetic profile of this compound contributes to its therapeutic effects, featuring rapid absorption (Tmax of 1-2 hours), mean terminal elimination half-lives of approximately 7.5 hours for both this compound and its active metabolite N-desmethyl this compound, and minimal accumulation at steady state [1].
Recent clinical trials have validated these preclinical findings, showing substantial tumor volume reduction in patients with NF1-associated plexiform neurofibromas. In a pivotal phase II trial in children with NF1, this compound treatment resulted in a median tumor volume reduction of 27.9%, compared to no reduction in the placebo group. Importantly, this tumor shrinkage was accompanied by significant improvements in patient-reported outcomes including pain reduction and functional improvement. Similarly, in a clinical trial involving adults with NF1, this compound treatment led to a median tumor volume reduction of 22% from baseline. Notably, a recent phase 2 trial in adults with inoperable, symptomatic NF1-related plexiform neurofibromas demonstrated that 64% of participants experienced a partial response, defined as tumor shrinkage of 20% or more in volume, with the effect sustained over the study period [2] [4].
Table 1: In Vivo Efficacy of this compound Across Different Tumor Models
| Tumor Model | Dosing Regimen | Treatment Duration | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| NF1 plexiform neurofibroma (pediatric) | 25 mg/m² twice daily | Until progression or toxicity | Median 27.9% tumor volume reduction; pain improvement in 66% of patients | [2] |
| NF1 plexiform neurofibroma (adult) | 25 mg/m² twice daily | Until progression or toxicity | Median 22% tumor volume reduction; 64% patients with ≥20% reduction | [2] [4] |
| KRAS-mutant NSCLC (human xenograft) | 25-75 mg twice daily + docetaxel | 21-day cycles | PFS: 5.3 months (vs. 2.1 months docetaxel alone) | [2] |
| Uveal melanoma (human xenograft) | 75 mg twice daily + dacarbazine | Until progression | Improved PFS (not statistically significant) | [2] |
| Advanced melanoma (BRAF V600E) | 75 mg twice daily + docetaxel | Until progression | 6-month PFS: 40% (vs. 26% chemotherapy alone) | [2] |
The favorable pharmacokinetic profile of this compound supports its sustained pathway inhibition in vivo. Population pharmacokinetic analyses have identified several factors influencing drug exposure, including food intake (which significantly reduces absorption), body weight, age, concomitant administration of cytochrome P450 modulators, and Asian ethnicity (associated with higher exposure). This compound is primarily metabolized in the liver, with CYP3A4 being the major enzyme responsible, while CYP2C19 and CYP1A2 contribute to the formation of the active metabolite N-desmethyl this compound. Although this metabolite accounts for less than 10% of total plasma exposure, it possesses greater potency and contributes approximately 20-35% of the total pharmacological activity. This compound exhibits high plasma protein binding (98.4%), primarily to albumin, with a mean apparent volume of distribution at steady state ranging from 78L to 171L in pediatric patients. The drug is eliminated predominantly via hepatic metabolism and biliary excretion, with approximately 59% recovered in feces and 33% in urine [1] [3] [5].
Table 2: Pharmacokinetic Parameters of this compound in Different Populations
| Parameter | Pediatric Patients (25 mg/m²) | Healthy Adults (75 mg) | Japanese Patients | Units |
|---|---|---|---|---|
| Tmax (time to max concentration) | 1-2 | 1-2 | 1-2 | hours |
| Apparent clearance (CL/F) | 8.8 | 15.7 | 9.2-15.9 | L/h |
| Apparent volume of distribution (Vd/F) | 78-171 | 146 | 73.2-148.1 | L |
| Elimination half-life (t½) | 6.2 | ~13 | 9.2-10.6 | hours |
| Oral bioavailability | 62% (mean in healthy adults) | - | - | % |
| Protein binding | 98.4 | 98.4 | 98.4 | % |
| Primary route of elimination | Feces (59%), Urine (33%) | - | - | % of dose |
In vivo evaluation of this compound requires appropriate animal models that recapitulate the genetic alterations and tumor microenvironment of human cancers. Immunodeficient mice (e.g., athymic nude mice or NOD-scid-gamma mice) implanted subcutaneously or orthotopically with human tumor cell lines or patient-derived xenografts (PDXs) represent the gold standard for preclinical efficacy studies. For NF1-related research, genetically engineered mouse models that harbor Nf1 mutations and develop plexiform neurofibromas provide a physiologically relevant system. Prior to initiating efficacy studies, determine the maximum tolerated dose (MTD) in your specific mouse strain through a tolerability study where mice receive twice-daily oral dosing of this compound at escalating concentrations (e.g., 10, 25, 50, 75 mg/kg) for 14 days, monitoring for weight loss, signs of toxicity, and mortality. The recommended dosing range for efficacy studies in mice is 25-50 mg/kg administered twice daily by oral gavage, based on established protocols from published studies [1] [6].
For tumor implantation, harvest exponentially growing tumor cells from culture and prepare a suspension of 5×10^6 cells in 100-200μL of serum-free medium mixed with Matrigel (1:1 ratio). Implant the cell suspension subcutaneously into the flanks of 5-6 week old female mice using a 22-gauge needle. Alternatively, for PDX models, implant 20-30 mm³ tumor fragments subcutaneously through a small incision. Monitor tumor growth by caliper measurements every 2-3 days, calculating tumor volume using the formula: V = (L × W^2) × 0.5, where L is the longest diameter and W is the perpendicular shorter diameter. When tumors reach a volume of 100-200 mm³ (typically 1-2 weeks post-implantation), randomize animals into treatment groups (n=6-10 per group) to ensure similar mean tumor volumes and variances across groups. The standard treatment groups should include: (1) vehicle control (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween-80), (2) this compound monotherapy, (3) combination agents if applicable, and (4) positive control if available [6] [7].
Administration and monitoring follow specific protocols to ensure reliable results. Prepare this compound fresh daily by suspending in the vehicle solution and administer by oral gavage at a dosing volume of 10 mL/kg body weight twice daily (approximately 12 hours apart) for the duration of the study (typically 21-28 days). Monitor animals daily for clinical signs and measure body weight twice weekly as an indicator of overall toxicity. Assess tumor dimensions 2-3 times weekly using digital calipers. At study endpoint, euthanize animals humanely and collect tumors for further analysis. Weigh each tumor and record dimensions, then divide each tumor into sections for formalin-fixed paraffin-embedding (FFPE), snap-freezing in liquid nitrogen, and fresh tissue analysis if applicable [6].
For pharmacodynamic assessment of pathway inhibition, process tumor tissue samples to evaluate ERK phosphorylation status as a key indicator of MEK inhibition. Homogenize snap-frozen tumor samples using a tissue lyser in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blot analysis using 30μg of protein extract, separating proteins by SDS-PAGE and transferring to PVDF membranes. Probe membranes with antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, followed by appropriate HRP-conjugated secondary antibodies. Develop blots using enhanced chemiluminescence and quantify band intensities using ImageJ software, normalizing pERK signals to total ERK and loading controls. Additionally, for FFPE sections, perform immunohistochemistry using antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and CD31 (angiogenesis marker) to comprehensively evaluate the biological effects of this compound treatment. Score staining intensity in a blinded manner across multiple fields (at least 5 per sample) and calculate the percentage of positive cells in tumor areas [6].
The MAPK/ERK pathway represents a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Under physiological conditions, this pathway is activated in response to extracellular signals such as growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of RAS through GTP loading, which subsequently recruits and activates RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. The activated ERK translocates to the nucleus where it phosphorylates various transcription factors, thereby modulating gene expression programs that drive cell cycle progression and other processes. In many cancers, this pathway becomes constitutively activated through mutations in components such as RAS, BRAF, or through loss of negative regulators like neurofibromin in NF1. This compound exerts its antitumor effects by allosterically inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and subsequent downstream signaling events. This inhibition leads to cell cycle arrest, reduced proliferation, and increased apoptosis in susceptible tumor cells [1] [2] [3].
The following diagram illustrates the MAPK/ERK signaling pathway and the precise mechanism by which this compound inhibits this cascade:
Diagram 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action
The comprehensive evaluation of this compound in in vivo models follows a systematic workflow that encompasses model selection, treatment administration, efficacy monitoring, and biomarker analysis. The process begins with the selection of an appropriate animal model that recapitulates the genetic alterations and tumor microenvironment of the human cancer being studied. For NF1-related research, genetically engineered mouse models or patient-derived xenograft (PDX) models with validated NF1 mutations are preferred. For other cancer types, cell line-derived xenografts or PDX models with relevant genetic backgrounds (e.g., KRAS mutations, BRAF mutations) should be selected. Following model establishment, animals undergo randomization when tumors reach a predetermined volume (typically 100-200 mm³) to ensure equivalent distribution across treatment groups. The treatment phase involves twice-daily oral administration of this compound or vehicle control for a duration of 3-4 weeks, with regular monitoring of tumor dimensions and animal health. Throughout the study, tumor volume is calculated periodically, and at the study endpoint, tumors are harvested for ex vivo analysis of pharmacodynamic markers and histopathological assessment [6] [7].
The following diagram outlines the complete experimental workflow for evaluating this compound in in vivo tumor models:
Diagram 2: In Vivo Experimental Workflow for this compound Evaluation
This compound represents a promising targeted therapeutic agent with demonstrated efficacy across multiple preclinical in vivo models and clinical settings, particularly in NF1-associated plexiform neurofibromas and various MAPK pathway-driven cancers. The comprehensive application notes and detailed protocols provided in this document offer researchers a solid foundation for designing and conducting rigorous in vivo studies to evaluate the antitumor activity of this compound. The integration of pharmacodynamic biomarkers such as pERK suppression, along with traditional efficacy endpoints like tumor growth inhibition, provides a comprehensive approach to assessing compound activity. Furthermore, the systematic workflow for in vivo evaluation ensures reliable and reproducible results that can effectively guide translational development decisions.
Future directions for this compound research include exploring its potential in combination therapies with other targeted agents or immunotherapies to overcome resistance mechanisms and enhance antitumor efficacy. Additionally, the development of predictive biomarkers beyond mutational status, such as gene expression signatures or functional imaging parameters, may help identify patient populations most likely to benefit from this compound treatment. The ongoing clinical trials in adult NF1 patients and other indications will further elucidate the full therapeutic potential of this MEK inhibitor across different disease contexts and age groups. As our understanding of the MAPK pathway and its interactions with other signaling networks deepens, the strategic application of this compound in rationally designed treatment regimens will continue to evolve, offering new hope for patients with difficult-to-treat cancers driven by aberrant MAPK signaling.
Selumetinib is a selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. In conditions like NF1, loss of neurofibromin function leads to hyperactive RAS/MAPK signaling, driving tumor growth such as in plexiform neurofibromas (pNF) [1] [2]. While this compound is approved for pediatric NF1-pNF, its limitations include variable patient responses, long-term toxicities (e.g., gastrointestinal, dermatological, cardiac), and an inability to fully eradicate tumor cells, particularly stem-like cells that may drive resistance [1]. Combination therapy strategies aim to address these limitations by targeting multiple pathways simultaneously, potentially leading to synergistic anti-tumor effects and allowing for dose reduction of individual drugs [1] [3].
Research has identified several promising partners for this compound. The table below summarizes the rationale and supporting evidence for key combinations.
| Combination Partner | Class/Target | Proposed Mechanism of Synergy | Development Stage |
|---|---|---|---|
| HSP90 Inhibitors (e.g., SNX-2112, Retaspimycin) [1] | Heat Shock Protein 90 | Destabilizes multiple oncogenic client proteins; suppresses stem-like tumor features [1]. | Preclinical (in vitro & in vivo pNF models) |
| YAP Inhibitors (e.g., Verteporfin) [4] | Transcriptional Co-activator (Hippo Pathway) | Counteracts this compound-induced YAP nuclear translocation and activation, a potential resistance mechanism [4]. | Preclinical (in vitro & xenograft models) |
| Cabozantinib [5] | Multi-TKI (MET, VEGFR, etc.) | Targets multiple parallel signaling pathways (e.g., PI3K) and tumor microenvironment; non-overlapping toxicity [5]. | Phase I/II Clinical Trial (NCT #25-527) |
| Pembrolizumab [6] | Anti-PD-1 Immunotherapy | MEK inhibition may have immunomodulatory effects that enhance response to checkpoint inhibitors [6]. | Phase I Trial (Completed, limited efficacy in solid tumors) |
Here are detailed methodologies for key experiments cited in the search results, which can be adapted for preclinical research.
This protocol is used to test the combined effect of this compound and another agent (e.g., an HSP90i or YAPi) on tumor cell viability [1] [4].
This protocol evaluates the inhibitory effect of a this compound-based combination on tumor growth in live animal models [1].
DhhCre;Nf1f/f;Luciferase mouse model.This protocol is used to investigate mechanisms of resistance, such as YAP activation upon MEK inhibition [4].
The following table consolidates key quantitative findings from the cited research to allow for easy comparison.
| Combination | Model System | Key Quantitative Outcome | Synergy Score/Model |
|---|---|---|---|
| This compound + SNX-2112 [1] | pNF cell lines (in vitro) | Potent inhibition of cell viability | Synergistic (Bliss) |
| This compound + SNX-2112 [1] | DhhCre;Nf1f/f mouse model (in vivo) | Significant delay in tumor growth vs. monotherapy; allowed this compound dose reduction from 50 mg/kg to 40 mg/kg | Not Applicable |
| This compound + Verteporfin [4] | pNF cell lines (in vitro) | Synergistic reduction in cell viability and colony formation | Synergistic (Chou-Talalay) |
| This compound + Verteporfin [4] | Xenograft model (in vivo) | Enhanced tumor growth inhibition vs. either agent alone | Not Applicable |
| This compound + Pembrolizumab [6] | Advanced Solid Tumors (Clinical Trial, Phase I) | Objective Response Rate: 6% (2/32 patients); study stopped for insufficient efficacy | Not Applicable |
The diagrams below illustrate the core signaling pathway targeted by this compound and the workflow for preclinical combination testing.
Combination therapy represents a promising frontier for enhancing the utility of this compound. Preclinical data strongly support the synergistic potential of combining this compound with HSP90 or YAP inhibitors for NF1-pNF, by targeting resistance mechanisms and allowing dose reduction [1] [4]. Early-stage clinical trials are exploring combinations with agents like cabozantinib [5]. However, the clinical success of these strategies is not guaranteed, as evidenced by the limited efficacy of the this compound-pembrolizumab combination in a Phase I trial [6]. Future work should focus on validating these combinations in larger preclinical models and well-designed clinical trials, with an emphasis on identifying predictive biomarkers to select patients most likely to benefit from these tailored therapeutic approaches.
The following table summarizes key quantitative findings from a recent phase 2 clinical trial investigating this compound in adults with Neurofibromatosis Type 1 (NF1), which directly demonstrates its effect on the target pathway [1].
| Biomarker / Outcome | Measurement Method | Reported Change (Median) | Biological & Clinical Significance |
|---|---|---|---|
| ERK1 Phosphorylation | Immunoblot of paired PN biopsies | -64.6% (range: -99.5% to 104.3%) | Confirms potent inhibition of the MAPK pathway in the tumor tissue [1]. |
| ERK2 Phosphorylation | Immunoblot of paired PN biopsies | -57.7% (range: -99.9% to 84.6%) | Consistent with ERK1 data, demonstrating broad target engagement [1]. |
| Tumor Volume Response | Volumetric MRI | -23.6% (maximal decrease) | Correlates target engagement with a therapeutic effect (tumor shrinkage) [1]. |
| Objective Response Rate (ORR) | Radiological assessment (REiNS) | 63.6% (21/33 participants) | Demonstrates clinical efficacy linked to the pharmacodynamic effect [1]. |
A critical finding from this study was that the inhibition of MEK/ERK signaling by this compound did not lead to compensatory phosphorylation of AKT, a resistance mechanism sometimes seen with targeted therapies [1].
Here are detailed methodologies for measuring p-ERK as a biomarker for this compound, applicable from in vitro models to clinical trials.
This protocol is based on the method used in the clinical trial to analyze paired patient biopsies [1].
1. Sample Collection and Preparation:
2. Gel Electrophoresis and Immunoblotting:
3. Antibody Incubation:
4. Signal Detection and Analysis:
This high-throughput method is ideal for in vitro drug sensitivity testing and mechanistic studies [3].
1. Cell Preparation:
2. Drug Treatment and Stimulation:
3. Cell Lysis and Assay:
4. Reading and Analysis:
The diagrams below illustrate the role of ERK phosphorylation in the mechanism of action of this compound and its measurement as a biomarker.
Diagram 1: this compound inhibits MEK to prevent ERK phosphorylation, and the reduction in p-ERK serves as a direct pharmacodynamic biomarker.
Diagram 2: A typical workflow for validating this compound pharmacodynamics in a clinical trial using paired tumor biopsies and Western blot analysis.
Selumetinib (AZD6244, ARRY-142886) is an oral, potent, highly selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1/2 (MEK1/2) that binds to a unique allosteric pocket adjacent to the ATP-binding site, locking MEK1/2 into a catalytically inactive state and preventing ERK1/2 phosphorylation. [1] This inhibits the MAPK signaling pathway, which is constitutively activated in many cancers due to mutations in Ras, Raf, or other pathway components. [1] this compound has received FDA approval for pediatric patients aged ≥2 years with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, representing a significant advancement in targeted therapy for this patient population. [1] [2]
The pharmacokinetic profile of this compound is characterized by rapid absorption (T~max~ 1-2 hours), mean terminal elimination half-life of approximately 7.5 hours, and dose-proportional increases in exposure across the therapeutic range. [1] this compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 being the predominant isoform and contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5, followed by glucuronidation mediated by UGT1A1 and UGT1A3. [2] [3] Its active metabolite, N-desmethyl this compound, circulates at approximately 10% of the parent drug concentration but is 3-5 times more potent, contributing 20-30% of the drug's overall activity. [4] [3] Population pharmacokinetic (PopPK) modeling has become an essential tool in characterizing the large inter- and intra-patient variability in this compound exposure and identifying significant covariates that influence pharmacokinetic parameters to optimize dosing across diverse patient populations. [1]
Population pharmacokinetic modeling of this compound has been implemented using nonlinear mixed-effects approaches with data pooled from multiple clinical trials encompassing healthy volunteers, adult oncology patients, and pediatric patients. The structural model for this compound pharmacokinetics has been consistently characterized as a two-compartment model with sequential zero- and first-order absorption with a lag time for the zero-order process. [4] [5] The absorption phase is particularly complex, with high intrapatient variability in absorption parameters exceeding interpatient variability. [5]
For the active metabolite N-desmethyl this compound, disposition is best described by a single-compartment model with linear elimination, without back-transformation to the parent drug. [4] In the joint parent-metabolite model, the metabolite formation is characterized by linear conversion from the parent drug compartment. The typical population parameter estimates for the final joint model in a median subject not taking interacting drugs include clearance (CL/F) of 12.7 L/h and central volume of distribution (V~2~/F) of 35.6 L for this compound. [4]
Table 1: Structural Model Parameters for this compound and N-desmethyl this compound
| Parameter | Symbol | Estimate | Unit | Description |
|---|---|---|---|---|
| This compound Clearance | CL/F | 11.6-13.5 | L/h | Apparent oral clearance |
| Central Volume | V~2~/F | 35.6 | L | Volume of central compartment |
| Absorption Rate | K~a~ | Variable | h^-1^ | First-order absorption rate constant |
| Absorption Lag Time | T~lag~ | Variable | h | Lag time for absorption |
| Intercompartmental Clearance | Q/F | Variable | L/h | Distribution clearance |
| Peripheral Volume | V~3~/F | Variable | L | Volume of peripheral compartment |
| Metabolite Clearance | CL~m~/F | Variable | L/h | N-desmethyl this compound clearance |
| Metabolite Volume | V~m~/F | Variable | L | N-desmethyl this compound volume |
| Formation Fraction | F~m~ | Variable | % | Fraction converted to metabolite |
Covariate analysis has identified several patient-specific factors that significantly influence this compound pharmacokinetics. The most impactful covariate is body surface area (BSA), which affects both clearance and volume of distribution, supporting BSA-based dosing in pediatric patients. [6] [5] Additional covariates include age (affecting volume of distribution), bilirubin levels (impacting clearance), and hepatic function status. [4] Demographic factors such as Asian race have also been identified as influential on this compound apparent oral clearance. [1]
Table 2: Significant Covariates Affecting this compound Pharmacokinetics
| Covariate | Effect on PK Parameters | Magnitude of Effect | Clinical Implications |
|---|---|---|---|
| Body Surface Area | Increases CL/F and V/F | >20% change in exposure | Supports BSA-based dosing in pediatrics |
| Age | Affects V~2~/F | Decreased volume with age | Flat dosing appropriate in adults |
| Hepatic Impairment | Alters CL/F | Increased exposure in impairment | Requires monitoring |
| Asian Race | Decreases CL/F | Increased exposure | Potential need for dose adjustment |
| Bilirubin Level | Reduces CL/F | Increased exposure | Monitor in hepatic impairment |
| Co-medications | Alters CL/F via CYP modulation | 30-40% change in exposure | Requires dose management |
Model evaluation has been performed using goodness-of-fit plots, visual predictive checks, and bootstrap validation techniques. The final models have demonstrated adequate performance in describing observed data, with acceptable precision of parameter estimates and shrinkage values. [4] [7] [6] The models have successfully characterized the high interindividual variability in this compound absorption and exposure, which has important implications for individualized dosing strategies.
A comprehensive PBPK model for this compound has been developed to predict plasma concentration-time profiles and evaluate the impact of coadministered drugs, particularly cytochrome P450 inhibitors and inducers. [2] The model was constructed using physiochemical data and clinical drug-drug interaction (DDI) studies with itraconazole (a strong CYP3A4 inhibitor) and fluconazole (a strong CYP2C19 and moderate CYP3A4 inhibitor). [2] The model incorporated a minimal PBPK approach with a single adjusting compartment (SAC) and was parameterized using measured values for partition coefficient, acid dissociation constant, blood-to-plasma ratio, and fraction unbound in plasma (0.016). [2]
The PBPK model was verified against data from an in vivo rifampicin DDI study (a strong inducer of multiple enzymes including CYP3A4/CYP2C19) and an absolute bioavailability study (62%; 90% CI, 60.1%-64.1%). [2] The model successfully captured the observed this compound pharmacokinetic profiles and interactions with CYP inhibitors/inducers, demonstrating its predictive capability for complex drug-drug interactions. The verified model showed that coadministration with itraconazole increased this compound exposure (AUC) by 49%, fluconazole increased AUC by 53%, while rifampicin decreased AUC by 51%. [2]
The verified PBPK model has been applied to predict the potential impact of moderate CYP3A and CYP2C19 inhibitors (e.g., erythromycin, diltiazem, fluoxetine) as well as moderate and weak CYP3A inducers on this compound pharmacokinetics. [2] Predictions indicated a DDI effect of 30% to 40% increase or decrease in this compound exposure when coadministered with moderate CYP inhibitors or inducers, respectively, which informed clinical dose management recommendations. [2]
For pediatric applications, the adult PBPK model was adapted by changing system-specific parameters using the Simcyp pediatric module, enabling simulation of exposures in specific BSA brackets that matched those achieved with a 25 mg/m² dose in SPRINT clinical trials. [2] This approach has been valuable for guiding dosing in younger children where clinical data may be limited, supporting dose selection for the granule formulation in children aged ≥1 to <7 years with NF1 in the SPRINKLE study (NCT05309668). [2] [8]
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma, with validation performed in accordance with ICH M10 guidelines. [3]
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Protocol:
Method Validation Parameters:
Software and Tools:
Data Collection Requirements:
Model Development Workflow:
Critical Model Diagnostics:
This diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action. The pathway begins with growth factor receptor activation, leading to sequential activation of RAS, RAF, MEK, and ERK proteins, ultimately resulting in nuclear events that promote cell proliferation and survival. [1] this compound acts as an allosteric MEK1/2 inhibitor, binding to a unique site adjacent to the ATP-binding pocket and preventing MEK phosphorylation and activation. [1] In neurofibromatosis type 1 (NF1), loss-of-function mutations in the NF1 gene (encoding neurofibromin, a RAS GTPase-activating protein) lead to constitutive RAS activation, making these tumors particularly sensitive to MEK inhibition. [9]
This workflow outlines the systematic approach for developing population pharmacokinetic models for this compound. The process begins with comprehensive data collection from clinical trials, including PK samples and relevant patient covariates. [4] [7] The structural model is developed by testing various compartmental models and absorption processes, followed by implementation of statistical models to characterize interindividual and residual variability. [7] Covariate analysis identifies patient factors that significantly influence PK parameters, with model evaluation performed using diagnostic plots and validation techniques. [4] [6] Finally, the qualified model is applied to simulate exposures and inform dosing strategies across different patient populations. [6] [2]
Exposure-response analyses have been conducted to inform this compound dosing recommendations across different patient populations. In pediatric patients with NF1 and inoperable plexiform neurofibromas, This compound and metabolite exposures in responders (≥20% PN volume decrease from baseline) and non-responders were largely overlapping, with median exposures numerically higher in responders. [6] However, no clear exposure-response relationship was established for key efficacy endpoints, suggesting that the proposed therapeutic dose of 25 mg/m² twice daily achieves clinically active exposures in most patients. [6]
For safety outcomes, exposure-safety analyses demonstrated no clear relationships between this compound exposure and common adverse events including rash acneiform, diarrhea, vomiting, and nausea. [6] This supports the use of the 25 mg/m² twice daily dose as generally tolerable, with dose modifications implemented based on toxicity management rather than preemptive exposure considerations.
Pediatric Patients:
Hepatic Impairment:
Drug-Drug Interactions:
Population pharmacokinetic modeling has played a pivotal role in the clinical development of this compound, characterizing its complex pharmacokinetic properties and identifying important covariates that contribute to exposure variability. The developed models have supported dosing optimization across diverse patient populations, particularly for pediatric patients with NF1 where BSA-based dosing has been implemented. The integration of traditional PopPK approaches with PBPK modeling has further enhanced the ability to predict drug-drug interactions and support dose selection in special populations.
Future directions include the application of therapeutic drug monitoring combined with metabolic phenotyping to further individualize this compound therapy, particularly in patients with unusual metabolic patterns or suboptimal response. [3] The continued refinement of these models with real-world data will help optimize this compound therapy across the expanding range of clinical applications.
This compound (ARRY-142886), marketed as Koselugo, is an oral, potent, and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2). It received FDA approval for the treatment of pediatric patients aged ≥2 years with neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas. This compound's pharmacokinetic profile is characterized by rapid absorption (T~max~ ≈1 hour) and a relatively short elimination half-life (≈5-9 hours in adults, ≈6 hours in children). The drug displays approximately dose-proportional pharmacokinetics across the therapeutic dose range (25-75 mg/m²), which simplifies dosing regimen design and PBPK model structure.
Physiologically based pharmacokinetic modeling represents a advanced computational approach that integrates drug-specific properties with human physiological parameters to predict drug concentration-time profiles in various tissues and populations. PBPK models have emerged as powerful tools in model-informed drug development, particularly for predicting drug-drug interactions (DDIs), optimizing pediatric dosing, and supporting regulatory decision-making. The regulatory acceptance of PBPK modeling has grown substantially, with analyses showing that 74 out of 243 novel drugs approved by the FDA from 2019-2023 utilized PBPK models in their applications, with DDI assessment being the most common application (74.2% of cases) [1].
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Source/Measurement |
|---|---|---|
| Molecular Formula | C~17~H~15~BrClFN~4~O~3~ | [2] |
| CAS Registry No. | 606143-52-6 | [2] |
| Blood-to-plasma ratio | Experimentally measured | [3] |
| Fraction unbound (f~u~) | 0.016 (1.6%) | Experimental observation [3] |
| Time to C~max~ (T~max~) | ≈1.0-1.6 hours (adults); ≈1 hour (pediatric) | Clinical studies [3] |
| Terminal elimination half-life | ≈5.0-9.0 hours (adults); ≈6 hours (pediatric) | Clinical studies [3] |
| Absolute bioavailability | 62% (90% CI: 60.1%-64.1%) | NCT02238782 study [3] |
The this compound PBPK model was developed using a minimal PBPK approach coupled with a single adjusting compartment (SAC). This structural model consists of four primary compartments: systemic circulation, portal vein, liver, and an adjusting compartment that collectively represents all other tissues excluding the liver and portal vein. The first-order absorption model was implemented, treating the gut as a single compartment with a specific absorption rate constant (k~a~) and fraction absorbed (f~a~). These parameters were predicted from effective permeability derived from Madin-Darby Canine Kidney (MDCK) II cell system measurements, providing a physiologically relevant basis for the absorption model [3].
The clearance mechanisms incorporated in the model reflect the known elimination pathways of this compound. Hepatic metabolism represents the primary clearance route, with significant contributions from cytochrome P450 enzymes (mainly CYP3A4 and CYP2C19) and UGT-mediated glucuronidation. The retrograde model was employed to calculate intrinsic hepatic clearance based on in vivo oral clearance values, hepatic uptake factor, and specific elimination pathways. This comprehensive approach ensures the model accurately captures the complex interplay between this compound's physicochemical properties and human physiology [3].
Table 2: Key Parameters for this compound PBPK Model Development
| Parameter Category | Specific Parameters | Source/Determination Method |
|---|---|---|
| Physicochemical Properties | Partition coefficient, acid dissociation constant, blood-to-plasma ratio | Experimentally measured [3] |
| Absorption Parameters | Effective permeability, absorption rate constant (k~a~), fraction absorbed (f~a~) | MDCK II cell system; predicted from permeability [3] |
| Distribution Parameters | Fraction unbound, tissue-plasma partition coefficients | Minimal PBPK with single adjusting compartment [3] |
| Elimination Parameters | Fraction metabolized by CYP3A4, CYP2C19, UGT enzymes; intrinsic clearance | Retrograde model; in vivo oral clearance data [3] |
| Software Platform | Simcyp version 17 | Certara, Sheffield, UK [3] |
The development of a robust PBPK model follows a systematic, stepwise approach that ensures reliable predictions across various clinical scenarios. The workflow diagram below illustrates the key stages in this compound PBPK model development:
The this compound PBPK model underwent rigorous verification against multiple clinical studies to ensure its predictive accuracy. Three key clinical trials provided essential data for model verification: NCT02093728 (DDI study with itraconazole and fluconazole), NCT02046850 (DDI study with rifampicin), and NCT02238782 (absolute bioavailability study). These studies represented diverse clinical scenarios that challenged the model's ability to predict this compound behavior under various metabolic conditions [3].
The verification results demonstrated that the model accurately captured observed this compound pharmacokinetic profiles and successfully predicted the magnitude of drug interactions when this compound was coadministered with CYP inhibitors or inducers. Specifically, the model replicated the clinical observation that itraconazole (a strong CYP3A4 inhibitor) increased this compound exposure with a geometric least-squares mean ratio of 1.49 for AUC, while rifampicin (a strong CYP3A4 inducer) decreased this compound exposure by 51% for AUC. This concordance between observed and predicted values established the model's validity for simulating various clinical scenarios [3].
The verified PBPK model demonstrated excellent performance in predicting this compound exposure changes when co-administered with moderate CYP inhibitors or inducers. The predictions revealed that moderate CYP inhibitors cause a 30-40% increase in this compound exposure, while moderate CYP inducers result in a 30-40% decrease in exposure. These quantitative predictions provided crucial evidence for developing clinical management strategies and dose adjustment recommendations for patients requiring concomitant medications [3] [4].
Table 3: Clinical DDI Studies for this compound PBPK Model Verification
| Coadministered Drug | Mechanism | Effect on this compound Exposure | Study Identifier |
|---|---|---|---|
| Itraconazole | Strong CYP3A4 inhibitor | AUC increased by 49% (90% CI: 40-59%) | NCT02093728 [3] |
| Fluconazole | Strong CYP2C19 and moderate CYP3A4 inhibitor | AUC increased by 53% (90% CI: 44-63%) | NCT02093728 [3] |
| Rifampicin | Strong CYP3A4/CYP2C19 inducer | AUC decreased by 51% (90% CI: 47.4-54.1%) | NCT02046850 [3] |
| None (bioavailability study) | Absolute bioavailability assessment | Absolute bioavailability = 62% (90% CI: 60.1-64.1%) | NCT02238782 [3] |
Protocol Title: Clinical Drug-Drug Interaction Study Between this compound and CYP Modulators
Objective: To evaluate the effect of strong CYP inhibitors and inducers on this compound pharmacokinetics to verify PBPK model predictions.
Study Design:
Methods and Procedures:
Treatment Sequence:
Blood Sampling Schedule:
Bioanalytical Method:
Pharmacokinetic Analysis:
Statistical Analysis:
The pediatric PBPK model for this compound was developed by adapting the verified adult model using the Simcyp pediatric module, which incorporates age-dependent changes in physiology, organ size, blood flow, and enzyme maturation. This approach allowed for extrapolation of this compound exposure from older children to younger pediatric patients, addressing the ethical and practical challenges of conducting clinical trials in children. The model was specifically applied to simulate exposures in specific body surface area brackets that matched those achieved with the established 25 mg/m² dose in the SPRINT clinical trials [3] [4].
The pediatric simulations confirmed that the 25 mg/m² twice-daily dosing regimen achieved comparable exposures across different pediatric age groups and body surface area categories. This finding supported the use of this dose for children aged ≥2 years with neurofibromatosis type 1 and provided confidence in its efficacy and safety profile across the pediatric population. The PBPK model was subsequently used to guide dosing for younger patients in planned pediatric clinical studies, optimizing dose selection while minimizing the need for extensive clinical trials in this vulnerable population [3].
Protocol Title: PBPK-Based Dose Selection for Pediatric Patients
Objective: To extrapolate this compound exposure from older children to younger pediatric patients using PBPK modeling to guide appropriate dosing.
Software and Tools:
Procedural Steps:
Base Model Preparation:
Pediatric Population Parameters:
Virtual Population Generation:
Exposure Matching:
Sensitivity Analysis:
Output and Deliverables:
The utility of PBPK modeling for this compound extends beyond pharmacokinetic predictions to encompass pharmacodynamic biomarker integration. Research in minipig models has demonstrated that this compound effectively normalizes Ras/MAPK signaling in clinically relevant tissues, with significant reduction in phosphorylated ERK levels observed in peripheral blood mononuclear cells (PBMCs), skin, and sciatic nerve. Interestingly, tissue-specific responses were noted, with this compound reducing MAPK signaling to wild-type levels in NF1 optic nerve but causing over-suppression in skin tissues, potentially explaining the dermatologic toxicities commonly associated with MEK inhibitors [5].
These findings highlight the potential for PBPK/PD integration, where PBPK models predicting tissue concentrations are linked with pharmacodynamic models capturing pathway modulation. This approach could help optimize dosing strategies to maximize efficacy while minimizing toxicity. The observed tissue distribution patterns, with higher this compound concentrations in CNS tissues from NF1 animals compared to wild-type, provide important insights for treating NF1-associated central nervous system tumors and support the potential utility of this compound for various NF1 manifestations [5].
Emerging research has utilized single-nuclei RNA sequencing (snRNA-seq) to analyze human cutaneous neurofibromas before and after this compound treatment, revealing complex effects on cellular signaling and extracellular matrix composition. These studies identified altered Schwann cell states, changes in inter-cellular signaling, and downregulation of extracellular matrix pathways following treatment. While no single cell population showed significant proportional changes with treatment, analysis revealed dramatic alterations in receptor-ligand pairs and robust downregulation of intercellular signaling associated with extracellular matrix pathways including collagen, laminin, fibronectin, and nectin [6].
These transcriptomic findings provide valuable insights for enhancing PBPK models through systems pharmacology approaches. The demonstrated reduction in ERK/MAPK signaling across multiple cell types, along with unexpected findings such as significant decreases in opioid signaling in myeloid and endothelial cells, offers potential biomarkers for treatment response monitoring. The identification of treatment-specific gene signatures and interaction pathways could inform future therapeutic strategies and provide clues for understanding variable treatment responses among patients [6].
The development and verification of a comprehensive PBPK model for this compound represents a significant advancement in model-informed drug development for targeted oncology therapeutics. This model has demonstrated substantial utility in predicting drug-drug interactions, optimizing pediatric dosing, and informing clinical management strategies. The successful application of PBPK modeling for this compound underscores the growing importance of quantitative approaches in modern drug development and regulatory decision-making.
Future directions for this compound PBPK modeling include further refinement through integration with pharmacodynamic biomarkers, expansion to special populations with organ impairment, and application to combination therapy scenarios. As PBPK modeling continues to evolve, its role in supporting the development of safe and effective dosing strategies for molecularly targeted agents like this compound will undoubtedly expand, ultimately benefiting patients through more personalized and optimized therapeutic approaches.
Selumetinib (Koselugo) is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation. It has revolutionized treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. By binding to MEK1/2, this compound induces conformational changes that disrupt intracellular signal transduction, ultimately inhibiting tumor cell growth and proliferation [1].
Therapeutic Drug Monitoring (TDM) is particularly valuable for this compound due to significant interindividual pharmacokinetic variability observed in pediatric patients. Measured trough levels (C~trough~) range from 15.80 to 537.39 ng/mL in patients receiving standard dosing, highlighting the critical need for personalized monitoring to optimize efficacy and minimize toxicity [1]. The development of robust bioanalytical methods is therefore essential for supporting TDM and enabling personalized this compound dosing regimens.
Store all solutions at –20°C when not in use.
The following diagram illustrates the complete sample preparation workflow, from sample aliquoting to instrumental analysis:
The chromatographic separation is critical for isolating this compound from its metabolites and matrix components.
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the preferred method due to its high selectivity and sensitivity.
The protein precipitation method coupled with LC-MS/MS has been validated according to ICH M10 guidelines, demonstrating excellent performance [1].
| Validation Parameter | Result / Value | Notes |
|---|---|---|
| Linear Range | 1.3 – 2,000 ng/mL | Covers expected clinical Ctrough levels (15.8 - 537.4 ng/mL) [1]. |
| Lower Limit of Quantification (LLOQ) | 1.3 ng/mL | Signal-to-noise ratio >10, precision <20% [1]. |
| Precision & Accuracy | Meets ICH M10 criteria | High intra- and inter-day precision (RSD <15%) and accuracy (85-115%) [1]. |
| Calibration Standards | 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, 2,000 ng/mL | Nine-point curve prepared in blank plasma [1]. |
| Quality Controls (QCs) | 4 (QC I), 80 (QC II), 1600 (QC III) ng/mL | Low, Mid, High levels for batch acceptance [1]. |
| Selectivity | No significant interference | High selectivity against known metabolites and matrix [1]. |
| Factor | Observation / Recommendation | Reference |
|---|---|---|
| Primary Degradation Pathways | Oxidation and Photooxidation | [2] |
| Light Sensitivity | Degrades under simulated daylight; light-protect all solutions and samples during preparation and analysis. | [2] |
| Oxidative Degradation | Side chain (oxoamide group) is vulnerable. Consider adding antioxidants (e.g., α-tocopherol) for long-term storage of stock solutions. | [2] |
| Hydrolytic Stability | Stable under a range of pH conditions for at least 14 days. | [2] |
| Sample Storage | Store calibration standards, QCs, and patient samples at -20°C. | [1] |
Beyond simple quantification, this platform can be extended using Liquid Chromatography–High-Resolution Mass Spectrometry (LC–HRMS) to profile this compound metabolites. This provides insights into individual metabolic phenotypes which contribute to pharmacokinetic variability [1].
The protein precipitation protocol described herein provides a robust, precise, and accurate method for the sample preparation and quantification of this compound in human plasma. Its successful validation over a concentration range of 1.3–2,000 ng/mL makes it ideally suited for Therapeutic Drug Monitoring (TDM) in pediatric and adult patients. The ability to integrate metabolic profiling further enhances its utility in personalized medicine, allowing clinicians to tailor this compound dosing based on individual exposure and metabolic phenotype, ultimately aiming to improve treatment outcomes for patients with NF1 and other cancers.
Selumetinib is a MEK1/2 inhibitor approved for symptomatic, inoperable plexiform neurofibromas in pediatric patients with neurofibromatosis type 1 (NF1) [1]. The management goals are to mitigate the impact of adverse events (AEs), maintain patients on effective therapy, and avoid premature discontinuation or unnecessary dose reductions that could lead to disease exacerbation [1]. A multidisciplinary approach is often beneficial.
The table below summarizes the most common and clinically significant AEs associated with this compound, along with their general management strategies.
Table 1: Overview of Common this compound Adverse Events and Management Principles
| Adverse Event Category | Specific Adverse Event(s) | Key Management Principles |
|---|---|---|
| Dermatologic [1] [2] | Rash (all types), Dry skin, Acneiform rash, Paronychia | Proactive skin care, emollients, topical antibiotics/steroids, antiseptic soaks for paronychia. |
| Gastrointestinal [2] | Diarrhea, Vomiting, Nausea, Abdominal Pain | Antidiarrheal agents (e.g., loperamide), antiemetics, adequate hydration, dietary modifications. |
| Musculoskeletal & Other [3] [2] | Increased Creatine Phosphokinase (CPK), Musculoskeletal Pain, Fatigue | Monitor CPK levels; for significant elevation or symptoms, evaluate for rhabdomyolysis. Manage pain supportively. |
| Cardiovascular [2] | Decreased Ejection Fraction, Sinus Tachycardia | Regular cardiac monitoring (e.g., echocardiogram). Manage with dose modification and cardiology consultation. |
| Ocular [2] | Blurred Vision, Retinal Vein Occlusion (RVO) | Prompt ophthalmologic evaluation for any visual changes. May require treatment interruption or discontinuation. |
| Other Notable AEs [2] | Peripheral Edema, Stomatitis, Hypertension | Supportive care, dose reduction/interruption, and symptomatic management as per severity. |
Dermatologic events are among the most frequent AEs, with rash (all types) occurring in up to 91% of patients and paronychia in 48% [2].
Preventive Measures:
Management Protocols:
Diarrhea occurs in up to 77% of patients and can be severe in some cases [2].
For researchers designing preclinical or clinical studies, understanding the monitoring and dose modification frameworks from pivotal trials is essential.
Clinical Monitoring Protocol: The consensus recommends the following baseline and ongoing assessments [1]:
Dose Modification Framework: The this compound Summary of Product Characteristics (SmPC) provides the primary guidance for dose adjustments. The general principle is to interrupt, reduce, or permanently discontinue this compound based on the severity (grade) of the AE [1]. The specific recommendations for dose levels and criteria for modification should be obtained from the latest version of the SmPC.
A recent retrospective analysis of the FDA Adverse Event Reporting System (FAERS) provided real-world data on this compound's safety profile, reinforcing and supplementing clinical trial findings [3] [4].
Q1: What is the mechanistic basis for the most common adverse events seen with this compound? Many AEs, particularly dermatologic and gastrointestinal, are on-target, class-effects of MEK inhibition. The MAPK pathway is critically involved in cell growth and differentiation in tissues like the skin and gut. Inhibiting this pathway can lead to rash, diarrhea, and other inflammatory responses [1].
Q2: Are there any specific recommendations for managing the risk of rhabdomyolysis? Yes. The FAERS study and drug label highlight this risk. It is crucial to monitor CPK levels regularly and instruct patients to report any unexplained muscle pain, tenderness, or weakness, especially if accompanied by dark urine or fever. If rhabdomyolysis is suspected, treatment should be interrupted and patients should be evaluated promptly [3] [2].
Q3: How effective are proactive management strategies in maintaining dose intensity? Expert consensus indicates that with proactive management, including patient education, preemptive skin care, and prompt intervention for low-grade AEs, most events can be controlled without requiring permanent discontinuation. In the SPRINT Phase II trial, while 28% of participants required a dose reduction, only 10% discontinued treatment due to AEs [1].
The following diagram illustrates the RAS-RAF-MEK-ERK (MAPK) signaling pathway and where this compound exerts its inhibitory action, which is the basis for both its therapeutic effects and its characteristic adverse event profile.
| Monitoring Parameter | Method of Assessment | Recommended Frequency | Findings & Significance |
|---|
| Left Ventricular Ejection Fraction (LVEF) | Echocardiogram [1] [2] | • Pretreatment • Every 3 months during first year • Every 6 months thereafter, or as clinically indicated [2] | Asymptomatic decrease (≥10% from baseline and < LLN) or symptomatic/ Grade 3/4 decrease indicates need for dose modification [2]. | | Global Longitudinal Strain (GLS) | Echocardiogram (Speckle-tracking) [1] | In conjunction with routine echocardiographic follow-up. | A more sensitive marker for identifying subclinical systolic dysfunction; may detect changes even when LVEF is preserved [1]. | | Fractional Shortening | Echocardiogram [1] | In conjunction with routine echocardiographic follow-up. | Significantly lower in patients treated with selumetinib compared to healthy controls [1]. | | Serum Creatine Kinase (CK) | Blood Test [2] [3] | • Pretreatment • Periodically during treatment and as clinically indicated [2] | A common adverse event; Grade 4 elevation or co-occurrence with myalgia requires dose interruption/reduction [2] [3]. |
This compound is a potent and selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), key components of the MAPK signaling pathway [4]. Its effect on the heart is dualistic, showing potential for both cardioprotection and cardiotoxicity, depending on the clinical context.
Potential Cardioprotective Role: Research indicates that in specific disease models with aberrant MAPK-ERK signaling, this compound can be protective.
Cardiotoxicity as an Adverse Effect: Despite the potential benefits in specific contexts, cardiomyopathy is a recognized adverse effect when this compound is used for its primary indication (NF1). This is characterized by a decrease in LVEF [2] [3]. The exact mechanism behind this toxicity is an area of ongoing research.
The following diagram illustrates this dualistic effect on the heart through the MAPK/ERK pathway.
For researchers designing studies or clinicians managing patients, here are the key protocols derived from the literature.
1. Clinical Monitoring Protocol (Based on Prescribing Information) This is the standard of care for patients receiving this compound for NF1 [2].
2. Key Research Methodology from Animal Studies The following workflow summarizes the validated in vivo protocol used to investigate this compound's cardioprotective effects [5] [6].
Beyond cardiomyopathy, be aware of other significant adverse events associated with this compound that require monitoring [2] [3]:
The table below summarizes the key characteristics of this compound related to its metabolism and drug interaction potential.
| Aspect | Details |
|---|---|
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C19 (minor). Contributions from CYP1A2, CYP2C9, CYP2E1, and CYP3A5 [1] [2] [3]. |
| Secondary Metabolic Pathways | Glucuronidation via UGT1A1 and UGT1A3 [1] [2]. |
| Key Transporters | Substrate of BCRP and P-gp [4]. |
| Active Metabolite | N-desmethyl-selumetinib (M8). Accounts for 21-35% of pharmacological activity and is 3-5 times more potent than the parent drug [2] [5]. |
| Role as Enzyme Inhibitor | Potent mixed-type inhibitor of UGT2B7 in vitro; weak inhibitor of other UGTs (e.g., UGT1A1, UGT1A4) [3]. |
Clinical and model-predicted data on the exposure changes of this compound when co-administered with interacting drugs are summarized below.
| Precipitant Drug | Mechanism | Effect on this compound Exposure (vs. This compound alone) | Clinical Management Recommendation |
|---|---|---|---|
| Itraconazole [1] | Strong CYP3A4 Inhibitor | AUC ↑ 49% (90% CI: 1.40-1.59); Cmax ↑ 19% (90% CI: 1.04-1.35) | Avoid concurrent use. If unavoidable, reduce this compound dose [6] [7]. |
| Fluconazole [1] | Strong CYP2C19 & Moderate CYP3A4 Inhibitor | AUC ↑ 53% (90% CI: 1.44-1.63); Cmax ↑ 26% (90% CI: 1.10-1.43) | Avoid concurrent use. If unavoidable, reduce this compound dose [6] [7]. |
| Rifampicin [1] [3] | Strong CYP3A4/CYP2C19 Inducer | AUC ↓ 51% (90% CI: 47.4-54.1); Cmax ↓ 26% (90% CI: 16.7-34.1) | Avoid concurrent use [4]. |
| Other Moderate Inhibitors/Inducers [1] | Moderate CYP3A4/CYP2C19 Inhibitors/Inducers | PBPK Model Prediction: Exposure change of 30-40% (increase or decrease) | Use with caution and consider dose management [1]. |
For researchers characterizing these interactions, here are methodologies from key studies.
This protocol assesses this compound's potential to cause DDIs as a perpetrator by inhibiting UDP-glucuronosyltransferases (UGTs).
This outlines the design used to generate the clinical DDI data for this compound.
The diagram below illustrates the primary and secondary metabolic pathways of this compound and the sites of action for inhibitors and inducers.
For contexts where co-administration with a moderate or strong CYP3A4 inhibitor cannot be avoided, the following dose reductions are recommended [6] [7]:
After the interacting drug is discontinued, resume the original this compound dose after 3 elimination half-lives of the inhibitor have passed [6].
The table below summarizes the primary sources of interpatient variability in selumetinib exposure, which should be the core of your troubleshooting guides.
| Factor | Impact on this compound PK | Proposed Management / Investigation |
|---|---|---|
| Food Intake | Impacts drug absorption; administration under fasting conditions is recommended [1]. | Standardize administration protocol (fasted state). |
| Body Size/Age | Weight metrics and age (as a covariate of body size) influence apparent oral clearance, particularly in pediatric populations [1]. | Use body surface area (BSA)-based dosing (e.g., 25 mg/m² in children) [1] [2]. |
| Hepatic Metabolism (CYP enzymes) | Major route of metabolism via CYP3A4, with minor contributions from CYP2C19, CYP1A2, and others. Genetic polymorphisms and drug interactions can cause significant exposure variability [3] [2] [4]. | Therapeutic Drug Monitoring (TDM); investigate drug-drug interactions (DDIs). |
| Asian Ethnicity | Identified as a significant covariate on this compound's apparent oral clearance [1]. | Consider in study design and dosing strategies. |
| Formulation | The capsule formulation (hydrogen sulfate salt) showed 263% higher bioavailability relative to the free-base suspension [1]. | Ensure consistent use of the commercial formulation in clinical practice. |
For researchers characterizing this compound pharmacokinetics, here are detailed methodologies for key experiments.
This method is adapted from a validated approach for therapeutic drug monitoring (TDM) [3] [4].
This experimental workflow for LC-MS/MS analysis and metabolic profiling can be visualized as follows:
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting variability sources without new clinical trials for every scenario [2].
The following diagram illustrates the primary metabolic pathways of this compound, which are central to understanding its drug interactions and variability.
The table below outlines the core metabolic characteristics of this compound.
| Aspect | Description |
|---|---|
| Primary Metabolic Pathway | Hepatic metabolism, predominantly via Phase I oxidation [1]. |
| Key Metabolizing Enzymes | • CYP3A4: Primary enzyme [2]. • Secondary Contributors: CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5 [2]. | | Major Active Metabolite | N-desmethyl-selumetinib (M8), which is 3 to 5 times more potent than the parent drug and accounts for 20-30% of its overall activity [2]. | | Excretion Route | Primarily hepatic. In a human radiolabeled study, 59% of the dose was recovered in feces and 33% in urine over 216 hours [3]. |
The exposure to this compound and its active metabolite can vary significantly between patients. The main factors contributing to this variability are listed below.
| Factor | Impact on this compound PK |
|---|---|
| Concomitant Medications | Drugs that inhibit or induce CYP3A4 can significantly alter this compound exposure. This is a critical consideration for drug-drug interactions [1]. |
| Food Intake | Coadministration with food reduces this compound absorption, leading to a substantial decrease in systemic exposure. It is recommended to administer on an empty stomach [1]. |
| Demographic Factors | • Asian Ethnicity: Has been identified as a covariate on the apparent oral clearance of this compound [1]. • Weight Metrics and Age: Incorporated in population pharmacokinetic models as significant covariates [1]. | | Interindividual Variability | High inter- and intra-patient variability in pharmacokinetics has been characterized, which is why Therapeutic Drug Monitoring (TDM) is considered a valuable tool [2] [1]. |
The relationship between these factors and this compound metabolism can be visualized as follows:
For researchers investigating this compound pharmacokinetics, a robust LC-MS/MS method for quantification is essential. Below is a summary of a validated protocol from recent literature [2].
| Protocol Step | Description |
|---|---|
| 1. Sample Collection | Collect human plasma samples (e.g., trough/Ctrough samples). |
| 2. Sample Preparation | Mix 50 µL of plasma with an internal standard. Perform protein precipitation using 450 µL of acetonitrile containing 0.1% formic acid. |
| 3. Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| 4. Analytical Conditions | Column: C18. Mobile Phase: Gradient elution with acetonitrile and water (both with 0.1% formic acid). Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. | | 5. Method Validation | The method was validated per ICH M10 guidelines: • Linearity Range: 1.3 - 2,000 ng/mL. • Precision and Accuracy: Meet acceptance criteria. | | 6. Metabolite Profiling | Use Liquid Chromatography-High-Resolution MS (LC-HRMS) to identify and semi-quantify metabolites, including the active M8. Calculate Metabolite-to-Parent Ratios (MPRs) to assess metabolic phenotypes. |
The workflow for this analytical approach is straightforward:
Q1: Why is there such a wide range of this compound trough levels (Ctrough) reported in pediatric patients? The high interindividual variability is due to a combination of factors. Key contributors include differences in the activity of CYP3A4 (influenced by genetics, comedications, or diet), the effect of food intake on absorption, and patient demographics such as weight and age [2] [1]. This variability is a primary reason for exploring TDM.
Q2: Which drug interactions should be a top priority for clinical researchers to investigate? The highest priority should be given to drugs that are strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of CYP3A4, as co-administration can dramatically increase or decrease this compound exposure, respectively [1]. The potential interaction with the active metabolite M8 also warrants investigation.
Q3: What is the clinical relevance of the metabolite N-desmethyl-selumetinib (M8)? M8 is not just a metabolite; it is pharmacologically active and contributes significantly to the overall effect. It is estimated to be 3 to 5 times more potent than the parent this compound and accounts for 20-30% of the drug's total activity [2]. Therefore, analytical methods that measure only the parent drug may underestimate total target coverage.
An analysis of the FDA Adverse Event Reporting System (FAERS) database identified 42 significant adverse event (AE) signals for selumetinib. The table below summarizes the most common and clinically important AEs, their frequency in the reports, and signal strength to help you prioritize monitoring in your studies or clinical practice [1].
| Adverse Event (Preferred Term) | Case Count (n) | Signal Strength (ROR* with 95% CI) | Primary System Organ Class (SOC) |
|---|---|---|---|
| Increased Creatine Phosphokinase | 54 | 122.79 (92.59 - 162.84) | Investigations |
| Retinal Detachment | 12 | 58.97 (33.23 - 104.66) | Eye disorders |
| Decreased Ejection Fraction | 13 | 28.77 (16.58 - 49.90) | Cardiac disorders |
| Cardiotoxicity | 4 | 14.69 (5.49 - 39.31) | Cardiac disorders |
| Rash | 43 | 4.11 (3.01 - 5.61) | Skin and subcutaneous tissue disorders |
| Proteinuria | 4 | 7.70 (2.88 - 20.61) | Renal and urinary disorders |
| Rhabdomyolysis | 6 | 7.66 (3.24 - 17.12) | Musculoskeletal disorders |
ROR: Reporting Odds Ratio. An ROR > 2 suggests a potential safety signal, with higher values indicating a stronger signal [1].
Understanding the mechanism of action is fundamental for troubleshooting off-target effects or interpreting experimental results.
This compound is an oral, small-molecule, highly specific ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1/2) [4]. It binds to an allosteric site adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation. This prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2 (Extracellular Signal-Regulated Kinase 1/2), thereby arresting the MAPK/ERK signaling pathway [4] [5].
This pathway regulates critical cellular processes, including proliferation, survival, and differentiation. In the context of Neurofibromatosis Type 1 (NF1), loss of neurofibromin (a negative regulator of Ras) leads to constitutive activation of the MAPK pathway. This compound inhibits this hyperactive signaling, leading to tumor volume reduction in plexiform neurofibromas [6] [7].
The diagram below illustrates this targeted pathway and the site of this compound inhibition.
For researchers designing preclinical or clinical studies, the following pharmacokinetic and dosing data is essential.
| Parameter | Description / Value | Relevance for Researchers |
|---|---|---|
| Formulation | Hydrogen sulfate salt capsules (also granules for pediatrics) [2] [4] | The capsule formulation significantly improved bioavailability over the earlier free-base suspension [4]. |
| Absorption (Capsule) | Rapid absorption; Tmax: 1-2 hours [4] | Plan dosing schedules and sampling times accordingly. |
| Elimination Half-life | ~7.5 hours (this compound & active metabolite) [4] | Supports a twice-daily (BID) dosing regimen. |
| Recommended Dose | 25 mg/m² orally twice daily (based on body surface area) [2] [3] | The established maximum tolerated dose (MTD) in pediatric NF1 patients [7]. |
| Key Covariates | Food intake (impairs absorption), body weight, age, Asian ethnicity (higher exposure) [4] | Critical to control fasting state in PK studies. Account for covariates in population PK models. |
Based on the literature, here are common methodologies for confirming the pharmacodynamic effect of this compound in experimental models.
I hope this structured, evidence-based information provides a solid foundation for your technical support materials. The lack of a direct reference to "dropped head syndrome" suggests it may be a very rare or condition-specific event.
The following table summarizes the evolution of selumetinib administration recommendations based on food effect studies:
| Population / Context | Previous Recommendation | Current / Revised Recommendation | Key Supporting Evidence |
|---|---|---|---|
| General (NF1-PN) | Administer twice daily on an empty stomach (fast 2 hours before and 1 hour after) [1] | Can be administered with or without food (including low-fat meals) [1] [2] [3] | FDA/EMA label update based on study in adolescents with NF1-PN showing no clinically relevant impact on exposure or GI tolerability with low-fat meals [1] [2]. |
| Study Protocols (Legacy) | Administer in a fasted state to minimize variability [4] | For legacy study designs, refer to specific protocol. New studies can consider the revised label. | Phase I study in adults with solid tumors showed a high-fat meal reduced C~max~ by 62% and delayed absorption [4]. |
Critical Safety Interaction: Regardless of food, grapefruit and grapefruit juice are contraindicated. Grapefruit can increase this compound blood levels, elevating the risk and/or severity of serious side effects like diarrhea, colitis, skin rashes, cardiomyopathy, and ocular toxicity [5] [3].
The table below summarizes key pharmacokinetic (PK) parameters from food-effect studies, providing the quantitative basis for administration guidelines.
| Study & Population | Meal Type | Impact on this compound PK (vs. Fasted) |
|---|
| Adolescents with NF1-PN (2024) [1] [2] | Low-fat meal | • AUC~0-12,ss~: No significant difference (not clinically relevant) • GI Tolerability: Comparable | | Population PK Analysis (2024) [6] | Low-fat meal | • AUC~GM~ Ratio: 76.9% (90% CI lower bound: 73.3%) | | | High-fat meal | • AUC~GM~ Ratio: 79.3% (90% CI lower bound: 76.3%) | | Adults with Solid Tumors (2011) [4] [7] | High-fat meal | • C~max~: ↓ 62% (GMR 0.38) • AUC: ↓ 19% (GMR 0.81) • t~max~: Delayed by ~2.5 hours |
Abbreviations: AUC~0-12,ss~: Area Under the Concentration-time curve over 12 hours at steady state; C~max~: maximum observed plasma peak drug concentration; t~max~: time to reach C~max~; GMR: Geometric Mean Ratio; GM: Geometric Mean; CI: Confidence Interval.
For researchers designing or interpreting food-effect studies, the methodologies from key clinical trials are detailed below.
1. Protocol: Effect of a Low-Fat Meal in Adolescents with NF1-PN [1] [2] [8]
2. Protocol: Effect of a High-Fat Meal in Adults with Solid Tumors [4] [7]
Understanding the drug's target is fundamental for researchers. This compound is a potent and highly selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), key components of the RAS/RAF/MEK/ERK signaling pathway [9]. This pathway regulates critical cellular processes like proliferation and survival, and is often dysregulated in cancer.
The diagram below illustrates the signaling pathway and this compound's site of action:
The table below summarizes two green, label-free analytical platforms for quantifying this compound (SEL) in its bulk form, Koselugo capsules, and human plasma. Both methods were validated following ICH guidelines [1] [2].
| Parameter | MW-UV Method | HPLC-PDA Method |
|---|---|---|
| Principle | Native UV absorption in microplates [1] | Reverse-phase chromatographic separation [1] |
| Detection | Absorbance at 255 nm [1] | PDA detection at 255 nm [1] |
| Linearity Range | 15 – 500 µg mL⁻¹ [1] | 0.8 – 100 µg mL⁻¹ [1] |
| Limit of Quantification (LOQ) | 15.3 µg mL⁻¹ [1] | 3.5 µg mL⁻¹ [1] |
| Precision (RSD) | ≤ 1.8% [1] | ≤ 1.8% [1] |
| Accuracy (% Recovery) | 98.3 – 102.3% [1] | 98.3 – 102.3% [1] |
| Key Application | Bulk form & Koselugo capsules [1] | Bulk form, capsules, & human plasma [1] |
Here are the summarized experimental procedures for the key methods used in SEL analysis.
This method is designed for high-throughput analysis of SEL in bulk and capsule forms using its native UV absorption [1].
This method forms a colored complex between SEL (electron donor) and DDQ (acceptor) for analysis [3].
This FAQ addresses common problems encountered during analytical method validation.
High recoveries, like consistent results of 103.5% and 103.1% outside the 97.0-103.0% acceptance criteria, indicate a potential systematic error [4].
The ICH Q2(R2) guideline, titled "Validation of Analytical Procedures," provides a standardized framework for validating analytical methods used in the pharmaceutical industry [5]. It is critical for regulatory submissions because it defines the validation criteria—including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range—that ensure your analytical method is reliable and fit for its intended purpose [5].
A risk-based framework integrating forced degradation studies is recommended for managing stability [6].
The table below summarizes key comparative data for selumetinib and trametinib from various studies.
| Aspect | This compound | Trametinib | Context and Evidence |
|---|---|---|---|
| Anti-Proliferative Potency | Effective, but less potent than trametinib in specific models | Most potent anti-proliferative agent among MEKis tested [1] | In vitro study on Low-Grade Serous Ovarian Cancer (LGSC) cell lines [1]. |
| Pro-Apoptotic Activity | Shows activity | Shows activity; highest in combination with encorafenib in specific models [2] | In vitro study on melanoma cells. The unconventional combination of encorafenib/trametinib was most potent [2]. |
| Inhibition of pERK | Effective | Most potent at inhibiting ERK phosphorylation [1] | In vitro study on LGSC cell lines; drug efficacy correlated with degree of pERK inhibition [1]. |
| Clinical Efficacy (NF1 PN) | Pediatric: 68-75% partial response rate [3] [4]. Adult: High response rates (63.6%-87%) in trials [4]. | Approved for adults with NF1 PN (as mirdametinib); lower partial response rate (42%) in its trial [4]. | No direct head-to-head clinical trial. Comparisons are across different trials (e.g., SPRINT for this compound, ReNeu for mirdametinib) [4]. |
| Impact on Stem Cell Plasticity | Activates Wnt/β-catenin signaling and induces stemness signatures [5] | Activates Wnt/β-catenin signaling and induces stemness signatures [5] | In vitro screens and experiments in Colorectal Cancer (CRC) models; effect is a class effect of MEK inhibitors [5]. |
To help you evaluate the data or design your own experiments, here are the methodologies from the key studies cited.
Proliferation and pERK Inhibition Assay (LGSC Study) [1]
Pro-Apoptotic and Proliferation Assay (Melanoma Study) [2]
Wnt Signaling Activation Assay (CRC Study) [5]
The following diagrams illustrate the core mechanism of MEK inhibitors and a generalized workflow for the efficacy experiments described.
| Outcome Measure | Selumetinib + Docetaxel (n=254) | Placebo + Docetaxel (n=256) | Hazard Ratio (HR) or Difference |
|---|---|---|---|
| Progression-Free Survival (PFS) | 3.9 months [1] | 2.8 months [1] | HR: 0.93 (95% CI: 0.77-1.12); P=0.44 [1] |
| Overall Survival (OS) | 8.7 months [1] | 7.9 months [1] | HR: 1.05 (95% CI: 0.85-1.30); P=0.64 [1] |
| Objective Response Rate (ORR) | 20.1% [1] | 13.7% [1] | Odds Ratio: 1.61 (95% CI: 1.00-2.62); P=0.05 [1] |
| Grade 3 or Higher Adverse Events | 67% [1] | 45% [1] | Difference: 22% [1] |
To help you evaluate the strength of this evidence, here are the methodologies used in the SELECT-1 trial.
This compound is an oral, potent, and highly selective allosteric inhibitor of MEK1/2 (Mitogen-Activated Protein Kinase Kinase). It targets the RAS-RAF-MEK-ERK signaling pathway, a key downstream effector of oncogenic KRAS [4] [5].
The following diagram illustrates this pathway and the drug's mechanism.
| Trial / Drug | Patient Population | Phase | ORR (Primary Endpoint) | Key Secondary Outcomes |
|---|---|---|---|---|
| KOMET (this compound) [1] [2] | Adults (n=71) | III | 20% (vs. 5% with placebo) at Cycle 16 | Significant tumor volume reduction; consistent safety profile [1]. |
| Gross et al. (this compound) [3] [4] | Adults (n=33) | II | 63.6% | Median max PN volume decrease: -23.6%; decreased pain intensity & interference [3]. |
| SPRINT (this compound) [4] [5] | Pediatric (n=50) | I/II | 68%-75% (Investigator) | Durable responses; improvements in disfigurement, motor dysfunction, and pain [4] [5]. |
| ReNeu (Mirdametinib) [6] [7] | Adults (n=58) | IIb | 41% (Confirmed ORR: 47% with long-term follow-up) [6] [7] | Statistically significant improvements in pain and quality of life [6]. |
| ReNeu (Mirdametinib) [6] [7] | Pediatric (n=56) | IIb | 52% (Confirmed ORR: 55% with long-term follow-up) [6] [7] | Similar benefits in pain and quality of life [6]. |
The data in the trials were generated through rigorous methodologies. Here are the details of the key experimental protocols:
KOMET Trial (NCT04924608) Design [1] [2]: This was a global, randomized, double-blind, placebo-controlled Phase III trial. It enrolled 145 adults with NF1 and symptomatic, inoperable PNs. Patients were randomized 1:1 to receive this compound or placebo for twelve 28-day cycles. After cycle 12, patients on placebo were switched to this compound. The primary endpoint was ORR by cycle 16, assessed by an Independent Central Review (ICR). ORR was defined as the percentage of patients with a confirmed complete or partial response, with a partial response defined as at least a 20% reduction in tumor volume measured by volumetric MRI [1].
Phase II Trial (NCT02407405) Design [3]: This was an open-label, single-arm Phase II study. It enrolled 33 adult participants with NF1 and inoperable PNs that were either growing or symptomatic. The primary objective was to determine the confirmed ORR according to the Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS) criteria. The trial also included mandatory paired PN biopsies to evaluate molecular pharmacodynamic effects, such as changes in ERK1/2 phosphorylation, providing a mechanistic understanding of the drug's action [3].
REiNS Criteria for Volumetric Response [3]: This is the standard for NF1-PN tumor volume assessment. A partial response (PR) is defined as a ≥20% reduction in the volume of the target plexiform neurofibroma(s) from baseline, confirmed on a subsequent scan at least 4 weeks later. Tumor volumes are measured from high-resolution MRIs using semi-automated or automated segmentation software [3].
Assessment Differences (BICR vs. Investigator): A critical factor affecting reported ORR is who assesses the MRI scans. The SPRINT trial initially reported an investigator-assessed ORR of 66% in children, which was later adjusted to 44% upon a retrospective Independent Central Review (ICR) [8]. This highlights a potential for overestimation in unblinded reviews. Both the KOMET and ReNeu trials used Blinded Independent Central Review (BICR), which is considered the gold standard in registrational trials to minimize bias [8].
This compound is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2. Its action is best understood in the context of the dysregulated signaling pathway in NF1, as illustrated below.
The diagram shows how a mutation in the NF1 gene leads to a loss of the neurofibromin protein, which normally acts as a brake on the RAS signaling pathway. Without neurofibromin, RAS and the downstream MEK/ERK pathway become hyperactive, driving uncontrolled cell growth and the formation of plexiform neurofibromas [6] [4]. This compound acts as a direct inhibitor of MEK1/2, thereby slowing down this dysregulated signaling and tumor growth [1] [3].
The table below summarizes the key efficacy data for selumetinib from pivotal clinical trials, highlighting its consistent performance in reducing tumor volume.
| Patient Population | Trial Name/Type | Overall Response Rate (ORR) | Response Criteria (Volumetric MRI) | Key Findings and Additional Data |
|---|
| Pediatric Patients [1] | SPRINT (Phase 2) N=50 | 66% (95% CI: 51, 79) [1] | ≥20% reduction in tumor volume, confirmed on a subsequent MRI within 3-6 months [1] | • All responders had a partial response [1]. • 82% of responders had sustained responses lasting ≥12 months [1]. | | Adult Patients [2] | KOMET (Phase 3) N=145 | Statistically significant and clinically meaningful improvement vs. placebo [2] | Confirmed complete or partial response (≥20% reduction) by cycle 16, assessed by independent central review [2] | • Results from the largest global Phase 3 trial in adults with NF1 [2]. • Safety profile consistent with established data [2]. | | Adult Patients (Case Study) [3] | Single Case Report N=1 | Not Applicable | Volumetric reduction of 16.77% over 7 months of treatment [3] | • Demonstrates efficacy in a real-world clinical setting [3]. • Tumor reduction achieved despite prior surgical debulking [3]. |
The evaluation of this compound's efficacy in clinical trials relies on a standardized, rigorous MRI assessment protocol to ensure accuracy and consistency.
This compound is a potent, selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) proteins [4]. In NF1, a mutation in the NF1 gene leads to a loss of neurofibromin, a protein that normally acts as a brake on the RAS/MAPK signaling pathway. Without neurofibromin, the pathway becomes overactive, leading to uncontrolled cell growth and tumor development [4] [3]. This compound acts by inhibiting MEK1/2, key proteins in this pathway, thereby reducing cell proliferation and survival in the tumor [4].
The following diagram illustrates this targeted mechanism and how its effect is measured via MRI.
Preclinical studies provide further evidence for this mechanism. Research using diffusion-weighted MRI (DW-MRI) has shown that this compound treatment induces a significant increase in the Apparent Diffusion Coefficient (ADC) in responsive human tumor xenografts [5]. This increase in ADC is associated with a reduction in tissue cellularity, concomitant with the induction of tumor cell death (apoptosis) and necrosis, serving as a non-invasive pharmacodynamic biomarker of drug action [5].
Understanding the safety profile is crucial for risk-benefit assessment. The table below categorizes common and notable adverse reactions associated with this compound.
| Category | Common Adverse Reactions (≥40% incidence) [1] | Notable Adverse Reactions (Requiring Monitoring/Intervention) |
|---|---|---|
| Dermatologic | Rash (all types), dry skin, acne, paronychia (nail infection), pruritus (itching) [1] | Severe skin rashes may require dose interruption, reduction, or discontinuation [2]. |
| Gastrointestinal | Vomiting, abdominal pain, diarrhea, nausea, stomatitis (mouth sores) [1] | Diarrhea can be severe (Grade 3); management with anti-diarrheal agents and fluid intake is recommended [2]. |
| Laboratory Abnormalities | — | • Increased Creatine Phosphokinase (CPK) [1] [2] [6]. May require dose modification; evaluate for rhabdomyolysis [2]. |
| Other | Fatigue, musculoskeletal pain, fever, headache [1] | • Cardiomyopathy (asymptomatic decrease in LVEF) [1] [2]. Requires cardiac monitoring via echocardiogram. • Ocular Toxicity (e.g., retinal vein occlusion, retinal pigment epithelial detachment) [1] [2]. Requires regular ophthalmic assessments. |
Real-world pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) corroborates the clinical trial safety profile, identifying strong signals for skin, ocular, and muscle disorders (e.g., elevated CPK, rhabdomyolysis) [6]. Most serious outcomes, such as hospitalization, tend to occur within the first month of treatment [6].
| Drug Name | Cognitive Outcomes / Study Details | Evidence Level | Primary Approved Indication (NF1-PN) |
|---|
| Selumetinib | Improved executive function per Behavior Rating Inventory of Executive Function (BRIEF): • 24-week Behavioral Regulation Index improvement (p=0.004) • 48-week Metacognition Index improvement (p=0.01) • Stable performance on computerized cognitive tasks (Cogstate) • No evidence of neurotoxicity in 48-week treatment [1] | Phase II Ancillary Study (n=59, aged 5-27) [1] | Pediatric patients (aged ≥1 year) with symptomatic, inoperable plexiform neurofibromas (PN) [2] | | Mirdametinib | No cognitive outcome data identified in the current search results. The drug was approved in Feb 2025 for adults and children with symptomatic, incompletely resectable NF1-PN [3] [4]. | N/A | Adults and children with symptomatic, incompletely resectable NF1-PN [4] |
The primary evidence for cognitive outcomes comes from a multicenter, ancillary cognitive study designed to examine changes in NF1 patients receiving MEK inhibitor therapy for plexiform neurofibromas [1].
This workflow maps the experimental design from patient enrollment to data analysis:
The rationale for investigating MEK inhibitors like this compound for cognitive function in NF1 stems from the underlying molecular biology of the disorder. The diagrams below illustrate this pathway and the proposed therapeutic mechanism.
1. NF1 Pathophysiology and RAS/MAPK Signaling Pathway
Cognitive deficits in NF1 are linked to dysregulation in the RAS/MAPK signaling pathway. The following chart shows how the loss of neurofibromin leads to this dysregulation.
2. Proposed Mechanism of MEK Inhibitors in Cognitive Improvement
This compound acts by targeting a key step in the overactive signaling pathway. It is also hypothesized to address a specific neurochemical imbalance related to inhibition.
The hypothesis is that MEK inhibition can normalize the heightened inhibition in prefrontal cortical circuits, which are critical for working memory and executive function [1].
The metabolism of this compound and the characterization of its metabolites, including M8, can be precisely measured using advanced analytical techniques.
The following diagram illustrates the workflow for analyzing this compound and its metabolites using these techniques:
While your question focuses on this compound, understanding its profile relative to other MEK inhibitors is valuable for researchers. The table below compares this compound with other MEK inhibitors based on preclinical and clinical data.
| MEK Inhibitor | Reported Potency (IC₅₀) & Key Preclinical/Clinical Findings | Key Limitations Noted |
|---|
| This compound (AZD6244) | • IC₅₀ for MEK1/2: 14.1 nM [1] • More potent in cell lines with activating B-Raf or K/N-Ras mutations [1] | • "Unsatisfactory potency" noted in some preclinical comparisons; contributed to failure in a KRAS-mutant NSCLC trial [4] | | Trametinib | • Most potent anti-proliferative agent in a LGSC cell line study [5] • Long half-life leads to ~6-fold drug accumulation [4] | • Poor solubility; requires DMSO as co-solvate, linked to toxicity concerns [4] | | Binimetinib (MEK162) | • IC₅₀ for MEK1/2: 12 nM (tunlametinib showed ~19x greater potency in a comparative study) [4] | • Characterized as having "moderate potency" [4] | | Tunlametinib (Novel Inhibitor) | • IC₅₀ for MEK1: 1.9 nM [4] • Nearly 10–100-fold greater potency against mutant cell lines vs. This compound in preclinical models [4] | • Newer compound; clinical experience is more limited [4] |
| Tumor Type / Population | Therapy Regimen | Comparison | Key Efficacy Outcomes | Source (Trial / Study) |
|---|
| KRAS Mutant NSCLC (Overall) | Selumetinib + Docetaxel | vs. Placebo + Docetaxel | - PFS: 5.3 vs. 2.1 mos (HR 0.58)
The data in the table above comes from rigorous clinical and preclinical studies. Here is a detailed look at their methodologies.
Clinical Trial (Jänne et al. & Subgroup Analysis [1]):
Clinical Trial (SELECT-2 [2]):
Preclinical Study (Mouse Models [3]):
The efficacy of this compound is closely tied to the biology of the KRAS signaling pathway and the specific mutations present. The following diagram illustrates the pathway and the point of MEK inhibition.
A critical concept emerging from the research is oncogenic heterogeneity. Not all KRAS mutations are the same, which explains the differential efficacy observed in the data tables.
When interpreting these findings for drug development, consider the following:
The table below summarizes the core pharmacokinetic parameters and clinical considerations based on available clinical data and model-informed analyses.
| Parameter | Pediatric Patients (NF1) | Adult Patients (Oncology/Healthy Volunteers) | Key Implications |
|---|---|---|---|
| Typical Dosage | 25 mg/m² BID (BSA-based) [1] [2] | 75 mg BID (Fixed dose) or 50 mg BID [3] [2] | Dosing in pediatrics must be individualized by Body Surface Area (BSA) to achieve correct exposure [1]. |
| Absorption (Tmax) | ~1 hour [4] [2] | 1.0 - 1.6 hours [4] | Rapid absorption is consistent across populations. |
| Half-life (t₁/₂) | ~6 hours [4] | ~5 - 9 hours [4] | Short half-life supports twice-daily (BID) dosing in both groups. |
| Primary Clearance (CL/F) | 11.6 L/h (Typical value) [1] | Similar profile, though absolute values may vary by formulation [2] | Hepatic metabolism is the primary clearance route in both [5]. |
| Key Covariate | Body Surface Area (BSA) is a clinically relevant covariate on exposure [1]. | Effect of BSA is less pronounced; fixed dosing is used [1]. | BSA-based dosing is critical in pediatrics to avoid under/over-dosing [1]. |
| Active Metabolite | N-desmethyl selumetinib (M8) is 3-5 times more potent and contributes 20-30% of drug activity [6]. | Same metabolite profile [5]. | Metabolic activity must be considered in both populations. |
| Metabolism | Primarily hepatic via CYP3A4, with minor contributions from CYP2C19, CYP1A2, and UGTs [4] [6]. | Identical metabolic pathways [4] [5]. | Potential for drug-drug interactions with CYP3A/CYP2C19 inhibitors/inducers is consistent [4]. |
The following diagram illustrates the primary metabolic pathways of this compound, which are consistent across both pediatric and adult populations.
This workflow is supported by a human radiolabeled study which found that over 90% of the dose was recovered, with 59% in feces and 33% in urine, confirming metabolism and biliary excretion as the primary elimination routes [5].
The data in the comparison table is derived from several key methodological approaches:
For researchers, the application of PopPK and PBPK modeling has been instrumental in bridging adult data to inform pediatric dosing, minimizing the need for extensive clinical trials in very young children [4]. Furthermore, the established potential for drug-drug interactions with CYP3A4/CYP2C19 modulators necessitates careful medication review in all patients [4].
Corrosive;Irritant;Health Hazard;Environmental Hazard
"Koselugo". Therapeutic Goods Administration (TGA). 15 December 2021. Archived from the original on 28 December 2021. Retrieved 27 December 2021.
https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)
"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.
"Koselugo- selumetinib capsule". DailyMed. 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020.
Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.
Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.
World Health Organization (2009). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 62". WHO Drug Information. 23 (3): 261. hdl:10665/74420.
"FDA Approves First Therapy for Children with Debilitating and Disfiguring Rare Disease". U.S. Food and Drug Administration (FDA) (Press release). 10 April 2020. Archived from the original on 10 April 2020. Retrieved 10 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
"Drug Approval Package: Koselugo". U.S. Food and Drug Administration (FDA). 11 May 2020. Archived from the original on 22 January 2021. Retrieved 18 January 2021.
"New Drug Therapy Approvals 2020". U.S. Food and Drug Administration (FDA). 31 December 2020. Archived from the original on 18 January 2021. Retrieved 17 January 2021.
Gross AM, Wolters PL, Dombi E, Baldwin A, Whitcomb P, Fisher MJ, et al. (April 2020). "Selumetinib in Children with Inoperable Plexiform Neurofibromas". New England Journal of Medicine. 382 (15): 1430–1442. doi:10.1056/nejmoa1912735. PMC 7305659. PMID 32187457.
Selumetinib Monograph. Accessed 14 April 2021.
"Array BioPharma strikes rights deal with Japanese firm worth up to $76M-plus". BizWest. 31 March 2016. Archived from the original on 12 June 2018. Retrieved 12 June 2018.
Casaluce F, Sgambato A, Maione P, Sacco PC, Santabarbara G, Gridelli C (August 2017). "Selumetinib for the treatment of non-small cell lung cancer". Expert Opinion on Investigational Drugs. 26 (8): 973–84. doi:10.1080/13543784.2017.1351543. PMID 28675058. S2CID 40860991.
"Selumetinib: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Archived from the original on 18 January 2021. Retrieved 10 April 2020.
"Drug Trials Snapshots: Koselugo". U.S. Food and Drug Administration (FDA). 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.
Ambrosini G, Pratilas CA, Qin LX, Tadi M, Surriga O, Carvajal RD, Schwartz GK (July 2012). "Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion, and MEK resistance". Clinical Cancer Research. 18 (13): 3552–61. doi:10.1158/1078-0432.CCR-11-3086. PMC 3433236. PMID 22550165.
"Pharmacodynamic activity of selumetinib to predict radiographic response in advanced uveal melanoma". 2012. Archived from the original on 29 August 2021. Retrieved 10 June 2014.
"AZD6244 in Combination With Docetaxel Versus Docetaxel Alone in KRAS Mutation Positive NSCLC Patients". ClinicalTrials.gov. 30 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.
"Selumetinib in Cancers With BRAF Mutations". ClinicalTrials.gov. 27 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.
"AstraZeneca provides update on selumetinib in uveal melanoma". AstraZeneca (Press release). 22 July 2015. Archived from the original on 11 April 2020. Retrieved 10 April 2020.
"AstraZeneca's once-lauded drug flunks a Phase III eye cancer trial". FierceBiotech. 22 July 2015. Archived from the original on 4 March 2016. Retrieved 22 July 2015.
"Comparing Complete Remission After Treatment With Selumetinib/Placebo in Patient With Differentiated Thyroid Cancer (ASTRA)". ClinicalTrials.gov. 30 April 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.
"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.
Jänne PA, van den Heuvel MM, Barlesi F, Cobo M, Mazieres J, Crinò L, et al. (May 2017). "Selumetinib Plus Docetaxel Compared With Docetaxel Alone and Progression-Free Survival in Patients With KRAS-Mutant Advanced Non-Small Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial". JAMA. 317 (18): 1844–53. doi:10.1001/jama.2017.3438. PMC 5815037. PMID 28492898.
Liu X, Wang X, Chen L, Shi Y, Wei Y (November 2018). "Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway". Medical Science Monitor. 24: 8048–8055. PMC 6240169. PMID 30414267.